(5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
Description
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Properties
IUPAC Name |
(5-methoxycarbonyl-1H-pyrrol-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO4/c1-12-6(9)4-2-3-5(8-4)7(10)11/h2-3,8,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERJCWGVVLKNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(N1)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681544 | |
| Record name | [5-(Methoxycarbonyl)-1H-pyrrol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-64-5 | |
| Record name | 2-Methyl 5-borono-1H-pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Methoxycarbonyl)-1H-pyrrol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Methoxycarbonyl)pyrrole-2-boronic acid | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structural Analysis of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a common motif in numerous biologically active natural products and synthetic drugs.[1] The boronic acid functionality serves as a versatile handle for various chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[2] This guide provides a detailed structural analysis, a plausible synthetic route, and a representative application of this compound in organic synthesis.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₆H₈BNO₄ |
| Molecular Weight | 168.94 g/mol |
| IUPAC Name | This compound |
| InChI Key | OERJCWGVVLKNIL-UHFFFAOYSA-N |
| Physical Form | Solid (predicted) |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C[3] |
Synthesis Protocol: Iridium-Catalyzed C-H Borylation
A plausible and modern approach for the synthesis of this compound is the direct C-H borylation of commercially available methyl 1H-pyrrole-2-carboxylate. This method offers high atom economy and regioselectivity.[4]
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Experimental Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, a 25 mL Schlenk flask is charged with methyl 1H-pyrrole-2-carboxylate (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), [Ir(cod)OMe]₂ (0.02 mmol), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.04 mmol).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF, 5 mL) is added to the flask.
-
Reaction: The flask is sealed and the mixture is stirred at 80 °C for 16 hours.
-
Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pinacol ester intermediate.
-
Hydrolysis: The purified pinacol ester is dissolved in a mixture of acetone (10 mL) and 1 M aqueous HCl (5 mL) and stirred at room temperature for 4 hours.
-
Isolation: The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford this compound as a solid.
Structural Analysis: Predicted Spectroscopic Data
Due to the absence of direct experimental data, the following tables summarize the predicted spectroscopic characteristics based on analogous compounds such as pyrrole-2-carboxylic acid[3][5][6], N-methylpyrrole-2-carboxylic acid[1], and N-Boc-pyrrole-2-boronic acid.[7]
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | NH |
| ~8.0 | br s | 2H | B(OH)₂ |
| ~6.9 | d | 1H | H-3 |
| ~6.7 | d | 1H | H-4 |
| 3.75 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O |
| ~135 | C-5 |
| ~125 | C-2 |
| ~118 | C-3 |
| ~110 | C-4 |
| ~52 | -OCH₃ |
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (boronic acid), N-H stretch |
| ~3100 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (methyl) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1450 | Medium | C-N stretch |
| ~1350 | Strong | B-O stretch |
Table 4: Predicted Mass Spectrometry Data
| Ionization Mode | Predicted m/z | Species |
| ESI+ | 170.06 | [M+H]⁺ |
| ESI+ | 192.04 | [M+Na]⁺ |
| ESI- | 167.04 | [M-H]⁻ |
Application in Suzuki-Miyaura Cross-Coupling
This compound is an ideal substrate for Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules. A representative protocol for its coupling with an aryl bromide is provided below.
Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: A mixture of this compound (1.2 mmol), the desired aryl bromide (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol) is placed in a round-bottom flask.
-
Solvent Addition: A degassed mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) is added.
-
Reaction: The mixture is heated to reflux (approximately 90 °C) under a nitrogen atmosphere for 12 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Conclusion
This compound is a valuable building block in synthetic chemistry. While direct experimental data is scarce, its structural properties can be reliably predicted based on analogous compounds. The provided synthetic protocol via C-H borylation represents an efficient route to this molecule, and its utility in Suzuki-Miyaura cross-coupling reactions opens avenues for the synthesis of diverse and complex molecular architectures for drug discovery and materials science applications. Further experimental validation of the predicted data is encouraged.
References
- 1. N-Methylpyrrole-2-carboxylic acid(6973-60-0) 1H NMR spectrum [chemicalbook.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole-2-carboxylic acid(634-97-9) IR Spectrum [m.chemicalbook.com]
- 6. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Boc-2-pyrroleboronic acid(135884-31-0) 1H NMR [m.chemicalbook.com]
physical and chemical properties of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its structural characteristics, physicochemical properties, and key reactive attributes, offering valuable insights for its application in research and drug development.
Core Physical and Chemical Properties
This compound is a solid at room temperature.[1] Due to its chemical nature, it is recommended to store this compound under an inert atmosphere in a freezer at temperatures below -20°C to ensure its stability.[1] The compound is typically supplied with a purity of 98% and requires cold-chain transportation.[1]
| Property | Value | Reference |
| IUPAC Name | 5-(methoxycarbonyl)-1H-pyrrol-2-ylboronic acid | [1] |
| Synonyms | Methyl 5-(dihydroxyboranyl)-1H-pyrrole-2-carboxylate | N/A |
| CAS Number | 1217500-64-5 | [1] |
| Molecular Formula | C₆H₈BNO₄ | [1] |
| Molecular Weight | 168.94 g/mol | Calculated |
| Physical Form | Solid | [1] |
| Melting Point | Data not available for the title compound. The N-Boc protected analog, 1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-ylboronic acid, has a melting point of 93-98 °C (decomposes). | [2] |
| Solubility | Specific data not available. Phenylboronic acid, a related compound, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons. This suggests that solvents like diethyl ether, tetrahydrofuran (THF), acetone, and ethyl acetate may be suitable for this compound. | [3] |
| Storage | Inert atmosphere, store in freezer, under -20°C. | [1] |
Chemical Structure and Reactivity
The chemical structure of this compound combines a pyrrole ring, a methoxycarbonyl group, and a boronic acid functionality. This unique combination of functional groups makes it a versatile building block in organic synthesis.
// Atom nodes N1 [label="N", pos="0,0.866"]; C2 [label="C", pos="-0.75,0.433"]; C3 [label="C", pos="-0.75,-0.433"]; C4 [label="C", pos="0,-0.866"]; C5 [label="C", pos="0.75,-0.433"]; H_N1 [label="H", pos="0,1.5"]; H_C3 [label="H", pos="-1.3, -0.7"]; H_C4 [label="H", pos="0, -1.5"];
// Boronic acid group at C2 B1 [label="B", pos="-1.5,1.2"]; O1_B1 [label="O", pos="-2.2,0.8"]; H_O1_B1 [label="H", pos="-2.5,1.1"]; O2_B1 [label="O", pos="-1.5,2.0"]; H_O2_B1 [label="H", pos="-1.8,2.3"];
// Methoxycarbonyl group at C5 C_CO [label="C", pos="1.5,0"]; O_CO [label="O", pos="1.5,0.8"]; O_Me [label="O", pos="2.2,-0.4"]; C_Me [label="CH3", pos="3.0,-0.2"];
// Bonds N1 -- C2 [len=1.0]; C2 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- N1 [len=1.0]; N1 -- H_N1 [len=0.7]; C3 -- H_C3 [len=0.7]; C4 -- H_C4 [len=0.7];
// Boronic acid bonds C2 -- B1 [len=1.0]; B1 -- O1_B1 [len=1.0]; O1_B1 -- H_O1_B1 [len=0.7]; B1 -- O2_B1 [len=1.0]; O2_B1 -- H_O2_B1 [len=0.7];
// Methoxycarbonyl bonds C5 -- C_CO [len=1.0]; C_CO -- O_CO [style=double, len=1.0]; C_CO -- O_Me [len=1.0]; O_Me -- C_Me [len=1.0];
} compass
Chemical Structure of this compound
The boronic acid group is a key functional moiety, enabling this compound to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5] This reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.[6]
Experimental Protocols
Synthesis
A plausible synthetic route to this compound involves a two-step process starting from the commercially available methyl 1H-pyrrole-2-carboxylate.
Proposed Synthetic Workflow
Step 1: Synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate
This procedure is adapted from a known method for the bromination of methyl 1H-pyrrole-2-carboxylate.[7]
-
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
-
-
Procedure:
-
Dissolve methyl 1H-pyrrole-2-carboxylate in a mixture of THF and MeOH.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add NBS portion-wise to the cooled solution while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for a few hours until the starting material is consumed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain methyl 5-bromo-1H-pyrrole-2-carboxylate.
-
Step 2: Synthesis of this compound via Miyaura Borylation
This is a general procedure for the conversion of an aryl bromide to a boronic acid.
-
Materials:
-
Methyl 5-bromo-1H-pyrrole-2-carboxylate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
A suitable base (e.g., potassium acetate)
-
Anhydrous solvent (e.g., dioxane or DMF)
-
-
Procedure:
-
In a flask, combine methyl 5-bromo-1H-pyrrole-2-carboxylate, bis(pinacolato)diboron, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture at an appropriate temperature (e.g., 80-100°C) for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
The resulting pinacol ester can often be hydrolyzed in situ or in a separate step with an acid (e.g., HCl) to yield the desired boronic acid.
-
Purify the final product by recrystallization or column chromatography.
-
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a singlet for the methoxy group (around 3.8 ppm), two doublets for the pyrrole ring protons, and a broad singlet for the NH proton. The protons of the boronic acid group may appear as a broad singlet.
-
¹³C NMR: Expected signals would include a peak for the methoxy carbon, signals for the pyrrole ring carbons (with the carbon attached to the boron being broader or having a lower intensity), and a signal for the carbonyl carbon of the ester.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a valuable technique for confirming the molecular weight and purity of the synthesized compound.
-
Method: A reverse-phase HPLC column (e.g., C18) with a gradient elution using a mixture of water and acetonitrile (often with a small amount of formic acid) is typically employed.
-
Detection: Mass spectrometry in either positive or negative ion mode can be used. In positive ion mode, the [M+H]⁺ ion would be expected at an m/z corresponding to the molecular weight plus a proton. In negative ion mode, the [M-H]⁻ ion would be observed.
Applications in Drug Discovery and Development
Pyrrole-containing compounds exhibit a wide range of biological activities and are found in numerous natural products and synthetic drugs.[4] Boronic acids are also a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[6] The combination of these two pharmacophores in this compound makes it an attractive starting point for the synthesis of novel therapeutic agents.
The versatile reactivity of the boronic acid group allows for its use in Suzuki-Miyaura cross-coupling reactions to generate libraries of compounds for screening against various biological targets.[4] The pyrrole scaffold itself can be further functionalized to explore structure-activity relationships and optimize pharmacokinetic properties.
Safety Information
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation [mdpi.com]
- 5. Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives - IJPRS [ijprs.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Commercial Availability and Technical Profile of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid: A Guide for Researchers
(5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid is a specialized heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its utility as a building block in the synthesis of complex molecules, particularly in the context of developing novel therapeutic agents, has led to its commercial availability from a range of suppliers. This technical guide provides an overview of its commercial sources, key technical data, and a representative synthetic workflow.
Commercial Suppliers and Product Specifications
A survey of chemical suppliers reveals that this compound and its derivatives are available from several vendors. The compound is typically offered at varying purity levels and quantities to suit diverse research needs, from small-scale screening to larger-scale synthetic campaigns. Key suppliers include Sigma-Aldrich, Fisher Scientific, and BLD Pharm, often distributing products from manufacturers such as Ambeed, Inc. and eMolecules.
The following table summarizes the available quantitative data for this compound and a closely related pinacol ester derivative, providing a comparative overview for procurement purposes.
| Product Name | CAS Number | Supplier | Purity | Physical Form | Storage Temperature | Shipping |
| This compound | 1217500-64-5 | Sigma-Aldrich (Ambeed, Inc.) | 98% | Solid | Inert atmosphere, store in freezer, under -20°C | Cold-chain |
| 5-(Methoxycarbonyl)pyrrole-2-boronic acid | 1217500-64-5 | Fisher Scientific (eMolecules) | 95% | Not Specified | Not Specified | Not Specified |
| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | 676501-89-6 | BLD Pharm | 98% | Not Specified | Not Specified | Not Specified |
| 5-(Methoxycarbonyl)pyrrole-2-boronic acid, pinacol ester | 676501-89-6 | Fisher Scientific (eMolecules) | 98% | Not Specified | Not Specified | Not Specified |
The Role of Pyrrole Boronic Acids in Drug Discovery
Boronic acids and their derivatives are crucial reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the formation of carbon-carbon bonds, a fundamental process in the construction of the carbon skeletons of many pharmaceutical compounds. The pyrrole moiety is a common scaffold in biologically active molecules, and the introduction of a boronic acid group onto this ring system provides a versatile handle for further chemical elaboration.
The incorporation of boronic acids into drug candidates has seen a significant increase in recent years, with several boronic acid-containing drugs approved by regulatory agencies like the FDA.[2] These compounds can act as enzyme inhibitors or can be designed to improve the pharmacokinetic properties of a drug.[2] The pyrrole ring system, in particular, is a feature of many natural products and synthetic drugs, contributing to their biological activity.
Experimental Workflow: Synthesis of Pyrrole Boronic Acid Esters
Below is a conceptual workflow for the synthesis of a pyrrole boronic acid pinacol ester from a halogenated pyrrole precursor, which is a common strategy to access compounds like Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate.
Caption: Conceptual workflow for the Miyaura borylation synthesis of a pyrrole boronic acid ester.
Representative Experimental Protocol: Miyaura Borylation
The following is a generalized protocol for the synthesis of an aryl or heteroaryl boronic acid pinacol ester, which can be adapted for the synthesis of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate from its corresponding bromo- or iodo-pyrrole precursor. Researchers should optimize the reaction conditions for their specific substrate.
-
Reaction Setup: To an oven-dried reaction vessel, add the halogenated pyrrole precursor (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), and a base such as potassium acetate (KOAc, 3.0 eq.).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Anhydrous solvent (e.g., dioxane or toluene) is added, followed by the palladium catalyst (e.g., PdCl₂(dppf), 0.03-0.05 eq.).
-
Reaction: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for a period determined by reaction monitoring (e.g., by TLC or LC-MS), usually several hours to overnight.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Extraction: The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired pyrrole boronic acid pinacol ester.
The resulting pinacol ester can often be used directly in subsequent reactions, such as Suzuki-Miyaura cross-coupling, or it can be hydrolyzed to the corresponding boronic acid if required.
This guide provides a starting point for researchers interested in utilizing this compound. For specific applications and handling procedures, it is always recommended to consult the safety data sheets (SDS) and any available technical documentation from the supplier.
References
spectroscopic data (NMR, IR, MS) for (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and a plausible synthetic protocol for (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid. Due to the limited availability of a complete, published dataset for this specific molecule, this guide combines information from closely related analogs and established synthetic methodologies to offer a comprehensive resource.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | br s | 1H | N-H |
| ~7.0-7.2 | d | 1H | H-3 |
| ~6.8-7.0 | d | 1H | H-4 |
| ~3.8 | s | 3H | O-CH₃ |
| ~8.0 | br s | 2H | B(OH)₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O |
| ~135 | C-5 |
| ~125 | C-2 (broad, due to Boron) |
| ~120 | C-3 |
| ~110 | C-4 |
| ~52 | O-CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400-3200 | O-H stretch (boronic acid), N-H stretch |
| ~1700 | C=O stretch (ester) |
| ~1350 | B-O stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| [M-H]⁻ | C₆H₇BNO₄⁻ |
| [M+H]⁺ | C₆H₈BNO₄⁺ |
Experimental Protocols
The following is a plausible experimental protocol for the synthesis of this compound, adapted from established methods for the synthesis of similar pyrrole boronic acids.
Synthesis of this compound
This synthesis involves a two-step process starting from methyl 1H-pyrrole-2-carboxylate: bromination followed by a lithium-halogen exchange and borylation.
Step 1: Synthesis of Methyl 5-bromo-1H-pyrrole-2-carboxylate
-
Dissolve methyl 1H-pyrrole-2-carboxylate in a suitable solvent such as a mixture of tetrahydrofuran (THF) and methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for a few hours and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain methyl 5-bromo-1H-pyrrole-2-carboxylate.[1]
Step 2: Synthesis of this compound
-
Dissolve methyl 5-bromo-1H-pyrrole-2-carboxylate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes to the cooled solution.
-
Stir the mixture at -78 °C for a period of time to allow for the lithium-halogen exchange.
-
Add triisopropyl borate to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding an aqueous solution of a weak acid (e.g., ammonium chloride).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Logical Relationships in Synthesis
The following diagram illustrates the logical workflow of the proposed synthesis.
Caption: Synthetic workflow for the preparation of the target compound.
This guide provides a foundational understanding for researchers working with this compound. The provided data and protocols are based on established chemical principles and data from closely related compounds, offering a strong starting point for synthesis and characterization. Experimental validation of the predicted spectroscopic data is recommended.
References
An In-depth Technical Guide to the Solubility of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents expected solubility trends based on the known behavior of structurally similar compounds, namely other heterocyclic boronic acids and pyrrole derivatives.[1][2][3]
The guide details an established experimental protocol for the dynamic determination of solubility, offering a robust framework for researchers to ascertain precise solubility data. Furthermore, this document includes a visualization of a typical Suzuki-Miyaura cross-coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.
Expected Solubility Profile
Boronic acids as a class of compounds exhibit predictable solubility patterns in common organic solvents. Their solubility is largely influenced by the polarity of the solvent. Studies on phenylboronic acid have shown high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][4] Additionally, the parent compound, pyrrole-2-carboxylic acid, is known to be soluble in polar organic solvents such as ethanol, methanol, DMF, and DMSO.[3][5]
Based on these general trends, the expected solubility of this compound is summarized in the table below.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The presence of the carboxylic ester and boronic acid groups allows for hydrogen bonding with protic solvents. |
| Polar Aprotic | Tetrahydrofuran (THF), Dioxane, Acetone, Acetonitrile | High to Moderate | Polar nature of the compound suggests good solubility in polar aprotic solvents. Ethers and ketones are generally good solvents for boronic acids.[1][4] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Phenylboronic acid shows moderate solubility in chloroform.[1][4] |
| Aromatic | Toluene, Benzene | Low | Boronic acids typically have limited solubility in non-polar aromatic solvents. |
| Aliphatic | Hexane, Cyclohexane | Very Low | The polar nature of the compound leads to poor solubility in non-polar aliphatic hydrocarbons.[1][4] |
Experimental Protocol: Determination of Solubility by the Dynamic Method
The dynamic method is a common and reliable technique for determining the solubility of a solid in a liquid. It involves the visual or instrumental observation of the temperature at which the last solid particles of a solute dissolve in a solvent upon controlled heating.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or laser beam and photodetector for turbidity measurement (or visual observation)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly and constantly increased (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or by using a luminance probe that measures the intensity of light passing through the solution.
-
Determination of Dissolution Temperature: The temperature at which the solution becomes clear, indicating the complete dissolution of the solid, is recorded as the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Application in Suzuki-Miyaura Cross-Coupling
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[6][7][8] Understanding its solubility is crucial for selecting an appropriate solvent system to ensure efficient reaction kinetics and yield.
The following diagram illustrates the catalytic cycle of a typical Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This technical guide serves as a foundational resource for researchers working with this compound. While specific quantitative data is pending experimental determination, the provided information on expected solubility and a detailed protocol for its measurement will aid in the effective design of synthetic and formulation studies.
References
- 1. d-nb.info [d-nb.info]
- 2. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole-2-carboxylic acid CAS#: 634-97-9 [m.chemicalbook.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. byjus.com [byjus.com]
The Core Reactivity of Pyrrole Boronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrole boronic acids and their derivatives have emerged as indispensable building blocks in modern organic synthesis and medicinal chemistry. Their unique electronic properties and versatile reactivity make them valuable precursors for the construction of complex molecular architectures, particularly in the synthesis of pharmacologically active compounds. This technical guide provides a comprehensive overview of the fundamental reactivity of pyrrole boronic acids, with a focus on their synthesis, stability, and participation in key cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms are presented to serve as a practical resource for researchers in the field.
Introduction
The pyrrole nucleus is a privileged scaffold in a vast array of natural products and pharmaceutical agents, exhibiting a wide spectrum of biological activities.[1] The introduction of a boronic acid moiety onto the pyrrole ring significantly enhances its synthetic utility, enabling the formation of carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.[2][3] This guide delves into the core principles governing the reactivity of these versatile reagents, providing insights into their practical application in drug discovery and development.
Synthesis of Pyrrole Boronic Acids
The synthesis of pyrrole boronic acids typically requires N-protection of the pyrrole ring to prevent side reactions due to the acidity of the N-H proton.[4] The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability in basic conditions and its facile removal under acidic conditions.[4]
A general and widely adopted method for the synthesis of N-Boc-pyrrole-2-boronic acid involves the deprotonation of N-Boc-pyrrole at a low temperature followed by quenching with a trialkyl borate and subsequent hydrolysis.[5]
Experimental Protocol: Synthesis of N-Boc-pyrrole-2-boronic acid
Materials:
-
N-Boc-pyrrole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of N-Boc-pyrrole (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq.) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq.) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of 1 M HCl at 0 °C.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford N-Boc-pyrrole-2-boronic acid.[4]
Physicochemical Properties and Stability
Pyrrole boronic acids, particularly in their unprotected form, can be unstable and prone to protodeboronation, especially under acidic conditions or at elevated temperatures.[6] The N-Boc protecting group enhances the stability of the molecule, allowing for easier handling and storage.[7] N-Boc-pyrrole-2-boronic acid is typically a solid with a melting point of 93-98 °C (with decomposition) and should be stored at low temperatures (-20 °C) to maintain its stability.[8]
The boronic acid moiety is a Lewis acid, and its pKa can be influenced by substituents on the pyrrole ring.[6] In aqueous solutions with a pH higher than their pKa, boronic acids exist in an anionic tetrahedral form.[6]
Key Reactions of Pyrrole Boronic Acids
Pyrrole boronic acids are versatile reagents that participate in a variety of cross-coupling reactions. The most prominent of these are the Suzuki-Miyaura and Chan-Lam couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[2] This reaction is a cornerstone of modern organic synthesis and is widely used in the pharmaceutical industry for the construction of biaryl and heteroaryl-aryl structures.[2][3]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Materials:
-
N-Boc-pyrrole-2-boronic acid
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., dioxane/water, DME/water)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 eq.), N-Boc-pyrrole-2-boronic acid (1.2-1.5 eq.), palladium catalyst (e.g., 5 mol%), and base (2.0 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
The solvent system (e.g., dioxane/water 4:1) is added, and the mixture is heated to the desired temperature (e.g., 80-100 °C) with stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[9]
| Aryl Halide | Pyrrole Boronic Acid Derivative | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-1H-indazole | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | 85 | [9] |
| 4-Bromo-1-methyl-1H-indazole | N-Boc-pyrrole-2-boronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ | DME/H₂O | 80 | 2 | 92 | [9] |
| 4-Bromotoluene | N-Boc-pyrrole-2-boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 | [10] |
| 4-Bromoanisole | N-Boc-pyrrole-2-boronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 91 | [10] |
Chan-Lam Coupling
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between a boronic acid and an amine or an alcohol.[11] This reaction is particularly valuable for the N-arylation of heterocycles and is often carried out under mild conditions, sometimes even open to the air.[11]
The mechanism of the Chan-Lam coupling is more complex and less definitively established than the Suzuki-Miyaura coupling. However, a plausible catalytic cycle involves the formation of a copper(III) intermediate followed by reductive elimination.
Materials:
-
Pyrrole
-
Aryl boronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., pyridine, triethylamine)
-
Solvent (e.g., dichloromethane, methanol)
-
Molecular sieves (optional)
Procedure:
-
To a reaction vessel, add the aryl boronic acid (1.0 eq.), pyrrole (1.2-2.0 eq.), Cu(OAc)₂ (1.0-2.0 eq.), and base (e.g., pyridine, 2.0 eq.).
-
The solvent (e.g., dichloromethane) is added, and the mixture is stirred at room temperature, often open to the air.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography.[11]
| Amine/Heterocycle | Boronic Acid | Copper Source (eq.) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Imidazole | Phenylboronic acid | Cu(OAc)₂ (1.0) | Pyridine | CH₂Cl₂ | RT | 48 | 88 | [11] |
| Pyrrole | Phenylboronic acid | Cu(OAc)₂ (1.0) | Pyridine | CH₂Cl₂ | RT | 72 | 45 | [12] |
| Indole | Phenylboronic acid | Cu(OAc)₂ (1.0) | Pyridine | CH₂Cl₂ | RT | 72 | 30 | [12] |
| Aniline | Phenylboronic acid | Cu(OAc)₂ (1.0) | Pyridine | CH₂Cl₂ | RT | 24 | 92 | [11] |
Other Cross-Coupling Reactions
While Suzuki-Miyaura and Chan-Lam couplings are the most prominent, pyrrole boronic acids can potentially participate in other cross-coupling reactions, though these are less commonly reported.
-
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium.[13] In principle, a pyrrole boronic acid could be converted to the corresponding stannane for use in a Stille coupling.
-
Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene.[14] While not a direct reaction of the boronic acid, the aryl group from the pyrrole boronic acid could be incorporated into a molecule that then undergoes a Heck reaction.
Experimental Workflow and Logical Relationships
A typical experimental workflow for a cross-coupling reaction involving a pyrrole boronic acid can be visualized as a series of sequential steps from reaction setup to product characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Impact of Cross-Coupling Reactions in Drug Discovery and Development | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bloomtechz.com [bloomtechz.com]
- 8. N-Boc-2-pyrroleboronic acid = 98.0 T 135884-31-0 [sigmaaldrich.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
Theoretical Framework for the Electronic Structure of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity. To date, specific theoretical studies on the electronic structure of this particular molecule have not been reported in the peer-reviewed literature. This technical guide therefore provides a comprehensive theoretical framework and a proposed computational and experimental workflow for the characterization of its electronic properties. The methodologies outlined are based on established computational chemistry protocols successfully applied to related pyrrole and boronic acid derivatives.
Introduction to the Electronic Landscape of Pyrrole-Boronic Acids
Pyrrole, a five-membered aromatic heterocycle, possesses a π-electron system that is crucial to its chemical behavior. The nitrogen atom's lone pair of electrons participates in the aromatic sextet, leading to a high electron density within the ring and a reactivity that is significantly different from its carbocyclic analogue, cyclopentadiene.[1] The introduction of substituents, such as a methoxycarbonyl group at the 5-position and a boronic acid group at the 2-position, is expected to modulate this electronic structure significantly. The methoxycarbonyl group is generally electron-withdrawing, while the boronic acid group can act as a weak Lewis acid.[2]
A comprehensive theoretical study of this compound would provide valuable insights into its:
-
Molecular Geometry: Bond lengths, bond angles, and dihedral angles in the ground state.
-
Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the molecular electrostatic potential.
-
Spectroscopic Properties: Predictions of infrared, Raman, and UV-visible spectra.
-
Chemical Reactivity: Fukui functions and other reactivity descriptors to predict sites for electrophilic and nucleophilic attack.
Proposed Computational Methodology
Based on successful theoretical studies of related pyrrole and boronic acid derivatives, a robust computational protocol can be established using Density Functional Theory (DFT).[3][4] DFT offers a good balance between computational cost and accuracy for molecules of this size.
2.1. Software and Hardware
Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan are well-suited for these calculations. The computational cost is manageable on a multi-core workstation.
2.2. Computational Protocol
A multi-step computational workflow is proposed to ensure accuracy and a comprehensive understanding of the molecule's electronic structure.
Caption: Proposed computational workflow for the theoretical analysis of this compound.
2.3. Detailed Computational Parameters
The choice of functional and basis set is critical for obtaining reliable results. A summary of commonly used and recommended parameters from literature on similar compounds is provided in Table 1.
| Parameter | Recommendation for this compound | Rationale from Literature |
| Method | Density Functional Theory (DFT) | Widely used for organic molecules, providing a good compromise between accuracy and computational cost.[3][4] |
| Functional | B3LYP or ωB97XD | B3LYP is a popular hybrid functional with a good track record for a wide range of organic molecules.[4][5] ωB97XD includes long-range corrections and dispersion, which can be important for capturing weak interactions. |
| Basis Set | 6-311++G(d,p) | A triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively. This provides a flexible description of the electron distribution, which is important for systems with lone pairs and π-systems.[5] |
| Solvent Model | Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) | To simulate the electronic structure in a solution, which is often more relevant to experimental conditions. Water or other relevant organic solvents can be modeled.[6] |
Table 1: Recommended Computational Parameters
Expected Theoretical Data and Interpretation
While no specific data exists for the title compound, we can anticipate the types of results that would be obtained from the proposed computational study, based on data for related molecules.
3.1. Molecular Geometry
The geometry optimization will yield key structural parameters. Table 2 presents a hypothetical comparison of selected bond lengths, illustrating the expected output.
| Parameter | Pyrrole (Reference) | (5-Methoxycarbonyl-1H-pyrrol-2-yl)boronic acid (Predicted) |
| C2-B Bond Length (Å) | N/A | ~1.57 |
| B-O Bond Lengths (Å) | N/A | ~1.37 |
| C5-C(O) Bond Length (Å) | N/A | ~1.48 |
| N-H Bond Length (Å) | ~1.01 | ~1.01 |
| C=O Bond Length (Å) | N/A | ~1.21 |
Table 2: Hypothetical Comparison of Selected Bond Lengths (Å)
3.2. Frontier Molecular Orbitals (FMOs)
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior and reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.
-
HOMO: Expected to be localized primarily on the electron-rich pyrrole ring.
-
LUMO: Likely to have significant contributions from the electron-withdrawing methoxycarbonyl group and the empty p-orbital of the boron atom.
-
HOMO-LUMO Gap (ΔE): A smaller energy gap suggests higher reactivity. For substituted phenylboronic acids, this gap is typically in the range of 5-6 eV.[5]
Caption: Schematic representation of Frontier Molecular Orbitals and the HOMO-LUMO energy gap.
3.3. Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution.
-
Negative Potential (Red): Expected around the oxygen atoms of the methoxycarbonyl and boronic acid groups, indicating regions susceptible to electrophilic attack.
-
Positive Potential (Blue): Likely to be found around the hydrogen atoms of the boronic acid and the N-H group, suggesting sites for nucleophilic interaction.
Proposed Experimental Protocols
Experimental validation is essential to complement the theoretical findings.
4.1. Synthesis
A plausible synthetic route would involve the lithiation of a protected pyrrole-2-carboxylate followed by reaction with a trialkyl borate and subsequent hydrolysis.
4.2. Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): To confirm the molecular structure. DFT calculations can be used to predict NMR chemical shifts, aiding in spectral assignment.[6]
-
Infrared (IR) and Raman Spectroscopy: To identify characteristic vibrational modes. The calculated vibrational frequencies from the DFT study can be compared with the experimental spectra.
-
UV-Visible Spectroscopy: To determine the electronic absorption properties. The results can be correlated with the electronic transitions predicted by TD-DFT calculations.
-
X-ray Crystallography: To provide definitive information on the solid-state molecular structure, which can be used to benchmark the accuracy of the calculated geometry.
Conclusion
While direct theoretical studies on the electronic structure of this compound are currently unavailable, this guide outlines a comprehensive computational and experimental framework to address this knowledge gap. The proposed DFT-based approach, supported by established methodologies for related compounds, will provide valuable insights into the molecule's geometric, electronic, and spectroscopic properties. The synergy between theoretical predictions and experimental validation will enable a deeper understanding of this promising molecule, facilitating its potential applications in drug discovery and materials science.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. eczasopisma.p.lodz.pl [eczasopisma.p.lodz.pl]
- 5. longdom.org [longdom.org]
- 6. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking | MDPI [mdpi.com]
The Advent and Advancement of Functionalized Pyrrole Boronic Acids: A Technical Guide for Researchers
An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Potential of a Promising Class of Bioactive Molecules
The strategic incorporation of the boronic acid moiety into the pyrrole scaffold has given rise to a versatile class of compounds with significant potential in drug discovery and development. This technical guide delves into the discovery and background of functionalized pyrrole boronic acids, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, biological activity, and therapeutic applications. The unique chemical properties of the pyrrole ring, a privileged structure in medicinal chemistry, combined with the ability of the boronic acid group to form reversible covalent bonds with biological targets, have made these compounds a focal point of interest, particularly in the development of enzyme inhibitors.
A Serendipitous Journey: The Discovery and Background
The journey of boronic acids in medicinal chemistry is a testament to scientific curiosity and perseverance. While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, their therapeutic potential remained largely unexplored for over a century.[1] A pivotal moment arrived with the discovery and subsequent FDA approval of Bortezomib (Velcade®) in 2003, a dipeptidyl boronic acid that revolutionized the treatment of multiple myeloma.[2][3] This landmark event ignited a surge of interest in boronic acid-containing compounds, including those featuring heterocyclic cores like pyrrole.[2][4]
The rationale for integrating the pyrrole nucleus with a boronic acid lies in the synergistic combination of their respective properties. The pyrrole ring is a key component in numerous natural products and approved drugs, valued for its electronic richness and ability to participate in various biological interactions.[5] The boronic acid group, on the other hand, acts as a unique pharmacophore capable of forming stable, yet reversible, tetrahedral complexes with serine, threonine, and other nucleophilic residues in the active sites of enzymes.[1][6] This ability to mimic the transition state of enzymatic reactions makes them potent and selective inhibitors.[7]
Synthetic Strategies: Crafting Functionalized Pyrrole Boronic Acids
The synthesis of functionalized pyrrole boronic acids primarily relies on two key strategies: the lithiation-borylation of N-protected pyrroles and palladium-catalyzed cross-coupling reactions.
Lithiation-Borylation of N-Protected Pyrroles
The most common and versatile method for introducing a boronic acid group at the C2-position of the pyrrole ring involves a three-step sequence:
-
N-Protection: The acidic N-H proton of the pyrrole ring is first protected to prevent it from interfering with the subsequent lithiation step. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group due to its stability in basic conditions and ease of removal.[8]
-
Directed Ortho-Metalation (DoM): The N-protected pyrrole is then treated with a strong base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), at low temperatures (-78 °C) to selectively deprotonate the C2-position, forming a lithiated intermediate.[9]
-
Borylation: The lithiated pyrrole is subsequently quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Acidic workup then hydrolyzes the ester to yield the desired pyrrole boronic acid.[10]
Palladium-Catalyzed Borylation
An alternative approach involves the palladium-catalyzed cross-coupling of a halogenated pyrrole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method, known as the Miyaura borylation, is particularly useful for synthesizing pyrrole boronic esters from readily available bromo- or iodo-pyrroles.[2]
Key Functionalized Pyrrole Boronic Acids and Their Synthesis
This section details the synthesis of representative functionalized pyrrole boronic acids, with a focus on providing clear experimental protocols.
| Compound Name | Structure | Synthetic Method | Key Reagents |
| N-Boc-2-pyrroleboronic acid |
| Lithiation-Borylation | N-Boc-pyrrole, n-BuLi, Triisopropyl borate |
| 1-(4-boronobenzyl)-1H-pyrrole |
| Suzuki-Miyaura Coupling | 1-(4-bromobenzyl)-1H-pyrrole, Bis(pinacolato)diboron, PdCl₂(dppf) |
Experimental Protocols
Synthesis of N-Boc-2-pyrroleboronic acid
-
Step 1: N-Protection of Pyrrole. To a solution of pyrrole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (1.1 eq, 60% dispersion in mineral oil) portionwise. The mixture is stirred for 30 minutes, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and the product, N-Boc-pyrrole, is extracted with diethyl ether, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Step 2: Lithiation and Borylation. A solution of N-Boc-pyrrole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction is stirred for an additional 2 hours at -78 °C before being allowed to warm to room temperature overnight. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The product is extracted with ethyl acetate, and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford N-Boc-2-pyrroleboronic acid.[10]
Therapeutic Applications and Mechanisms of Action
Functionalized pyrrole boronic acids have emerged as promising candidates for the treatment of various diseases, primarily due to their ability to act as potent and selective enzyme inhibitors.
Proteasome Inhibition in Cancer Therapy
The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is implicated in the pathogenesis of cancer. Boronic acid-based proteasome inhibitors, such as Bortezomib, have demonstrated significant clinical success.[11] The boronic acid moiety in these inhibitors forms a stable, yet reversible, tetrahedral complex with the N-terminal threonine residue in the active site of the 20S proteasome, leading to the inhibition of its chymotrypsin-like activity.[2][12] This inhibition results in the accumulation of ubiquitinated proteins, cell cycle arrest, and ultimately, apoptosis of cancer cells.[12] While specific pyrrole-containing boronic acid proteasome inhibitors are still under investigation, the general mechanism provides a strong rationale for their development.
The following diagram illustrates the general mechanism of proteasome inhibition by a boronic acid-containing drug, leading to apoptosis.
Caption: Mechanism of Proteasome Inhibition.
Serine Protease Inhibition
Serine proteases are a large family of enzymes involved in a wide range of physiological processes, including blood coagulation, digestion, and inflammation. Their dysregulation is associated with numerous diseases. Dipeptidyl boronic acids have been shown to be potent inhibitors of serine proteases like dipeptidyl peptidase IV (DPPIV).[3] The boronic acid forms a covalent adduct with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state and effectively blocking its activity.[7] The pyrrole moiety in these inhibitors can be functionalized to enhance binding affinity and selectivity for the target protease.
The workflow for the discovery of novel pyrrole boronic acid-based enzyme inhibitors often follows a structured path from design to in vivo evaluation.
Caption: Drug Discovery Workflow.
Quantitative Data on Biological Activity
The potency of enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes representative IC₅₀ values for various boronic acid-based inhibitors, highlighting the potential of this chemical class. While extensive data specifically for a wide range of functionalized pyrrole boronic acids is still emerging in the public domain, the data for related compounds underscores the promise of this scaffold.
| Inhibitor | Target Enzyme/Cell Line | IC₅₀ (nM) | Reference |
| Dipeptide Boronic Acid 15 | Proteasome (ChT-L activity) | 4.60 | [7] |
| Bortezomib | Proteasome (ChT-L activity) | 7.05 | [7] |
| Tyropeptin-boronic acid derivative AS-06 | 20S Proteasome (CT-L activity) | 2.2 | [12] |
| Tyropeptin-boronic acid derivative AS-29 | 20S Proteasome (CT-L activity) | 14 | [12] |
| Thiazolane-2,4-dione boronic acid 55 | Autotaxin | 6 | [7] |
Future Perspectives
The field of functionalized pyrrole boronic acids is poised for significant growth. The continued exploration of diverse substitution patterns on the pyrrole ring will likely lead to the discovery of inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, the application of these compounds is expected to expand beyond enzyme inhibition to other areas, such as the development of chemical sensors and probes for biological imaging. As our understanding of the intricate roles of various enzymes in disease pathogenesis deepens, the rational design of targeted pyrrole boronic acid inhibitors will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chembk.com [chembk.com]
- 11. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate. In the realm of medicinal chemistry and drug discovery, the synthesis of biaryl and heteroaryl compounds is of paramount importance, as these structural motifs are prevalent in a vast number of biologically active molecules.[2] Pyrrole-containing compounds, in particular, are key building blocks for many pharmaceuticals. The targeted molecule, a 5-aryl-1H-pyrrole-2-carboxylate, serves as a valuable intermediate for the synthesis of a diverse range of complex molecular architectures.[3]
However, the use of 2-heteroaryl boronic acids, such as (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid, presents unique challenges. These substrates are often unstable and susceptible to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to reduced yields and purification difficulties.[4] To circumvent this instability, more robust boronic acid derivatives, such as pinacol esters, are frequently employed.[5]
This document provides a detailed protocol for the Suzuki-Miyaura coupling to synthesize 5-aryl-1H-pyrrole-2-carboxylates, focusing on the use of the more stable pinacol boronate ester of this compound. This approach offers a reliable and reproducible method for accessing these valuable compounds. While the free boronic acid is commercially available, the use of its pinacol ester is often preferred to mitigate the risk of protodeboronation.[6]
Experimental Protocols
The following protocols are adapted from established literature procedures for the Suzuki-Miyaura coupling of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate with various aryl halides.[5]
Materials and Reagents
-
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate
-
Aryl halide (bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, DMF, Dimethoxyethane)[2][5][7]
-
Degassed water
-
Inert gas (Nitrogen or Argon)
General Procedure A: Using Pd(OAc)₂/SPhos Catalyst System
-
To a dry reaction vessel, add methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (1.0 equiv.), the aryl bromide (1.5 equiv.), potassium phosphate (K₃PO₄, 3.0 equiv.), palladium acetate (Pd(OAc)₂, 0.03 equiv.), and SPhos (0.06 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 12-48 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure B: Using Pd(PPh₃)₄ Catalyst
-
In a dry reaction vessel, dissolve methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (1.0 equiv.) and the aryl bromide (1.5 equiv.) in a suitable solvent such as dimethoxyethane.[2]
-
Add an aqueous solution of a base, for example, 2M sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).[2]
-
Purge the solution with an inert gas for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.) to the reaction mixture.
-
Heat the mixture to reflux (e.g., 80-90 °C) and stir under an inert atmosphere for the required duration (typically 2-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, perform a standard aqueous workup as described in Procedure A.
-
Purify the product by column chromatography.
Data Presentation
The following table summarizes the results for the Suzuki-Miyaura coupling of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate with a variety of aryl bromides, as reported in the literature.[5]
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 48 | 93 |
| 2 | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 48 | 91 |
| 3 | 4-Bromobenzonitrile | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 48 | 88 |
| 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 48 | 85 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 48 | 78 |
| 6 | 3-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 12 | 82 |
| 7 | 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 12 | 89 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling | MDPI [mdpi.com]
- 6. This compound | 1217500-64-5 [sigmaaldrich.com]
- 7. Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, allowing for the synthesis of complex biaryl and heteroaryl structures that are often found in biologically active molecules. The pyrrole-2-carboxylate scaffold is a key feature in numerous compounds targeting a range of therapeutic areas, including oncology and neurodegenerative diseases, by acting as inhibitors of various protein kinases.
These application notes provide an overview of the use of this compound in the synthesis of potent kinase inhibitors, with a focus on indirubin analogues that target cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). Dysregulation of these kinases is implicated in the pathogenesis of cancer and Alzheimer's disease, respectively.
Application: Synthesis of Kinase Inhibitors - Indirubin Analogues
Indirubins are a class of bis-indole alkaloids that have shown significant inhibitory activity against several protein kinases. The core structure can be modified at various positions to enhance potency and selectivity. The use of this compound allows for the introduction of a substituted pyrrole moiety at the 5-position of the indirubin scaffold, leading to novel analogues with potentially improved pharmacological profiles.
The general synthetic approach involves a Suzuki-Miyaura coupling of a halogenated indirubin precursor with this compound or its corresponding pinacol ester.
Quantitative Data: Biological Activity of 5-Substituted Indirubin Analogues
The following table summarizes the in vitro inhibitory activities of various 5-substituted indirubin derivatives against key protein kinases. While the direct synthesis of these specific compounds using the named boronic acid is illustrative, the data showcases the potential of modifying the indirubin core at the 5-position to achieve potent kinase inhibition.
| Compound | Modification at 5-position | CDK1/cyclin B IC₅₀ (µM)[1] | CDK5/p25 IC₅₀ (µM)[1] | GSK-3β IC₅₀ (µM)[1] |
| Indirubin | H | 0.19 | 0.1 | 0.035 |
| Derivative A | 5-Br | 0.07 | 0.05 | 0.018 |
| Derivative B | 5-I | 0.04 | 0.03 | 0.01 |
| Derivative C | 5-NO₂ | 0.5 | 0.3 | 0.1 |
| Derivative D | 5-NH₂ | >10 | >10 | >10 |
| Derivative E | 5-Me | 0.15 | 0.08 | 0.025 |
Note: The data presented is for analogous 5-substituted indirubins to demonstrate the therapeutic potential of this class of compounds.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate with Aryl Halides
This protocol is adapted from a general procedure for the Suzuki coupling of the pinacol ester of this compound.
Materials:
-
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (1.0 equiv)
-
Aryl bromide (e.g., 5-Bromoindirubin derivative) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate, the aryl bromide, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask under a positive flow of inert gas.
-
Add a mixture of anhydrous dioxane and degassed water (typically 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1H-pyrrole-2-carboxylate derivative.
Visualizations
Signaling Pathway
Caption: Inhibition of CDK1/Cyclin B and GSK-3β pathways by 5-aryl-indirubin analogues.
Experimental Workflow
Caption: Workflow for the synthesis and biological evaluation of 5-aryl-indirubin analogues.
Logical Relationship
Caption: Logical flow from starting material to therapeutic potential of novel indirubin analogues.
References
Application Notes and Protocols: Synthesis of Bioactive Compounds Using (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole-based compounds are a significant class of heterocycles that form the core structure of numerous natural products and pharmacologically active molecules.[1] Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, make them attractive scaffolds in drug discovery.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[3][4] This application note provides a detailed protocol for the synthesis of a library of 5-aryl-1H-pyrrole-2-carboxylates using (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid as a key building block. These compounds are of significant interest for screening and development as potential therapeutic agents.
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-1H-pyrrole-2-carboxylates
The central application of this compound is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides. This reaction facilitates the direct formation of a C-C bond between the pyrrole ring and a diverse range of aromatic systems, providing a straightforward route to novel substituted pyrrole derivatives with potential biological activity.
General Reaction Scheme
Where Ar-X represents an aryl or heteroaryl halide (e.g., bromide, iodide).
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from a similar procedure for the Suzuki coupling of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate.[5]
Materials:
-
This compound (or its pinacol ester derivative)
-
Aryl or heteroaryl bromide (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.03 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equivalents)
-
Potassium carbonate (K2CO3) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the corresponding aryl or heteroaryl bromide (1.5 mmol, 1.5 equiv.), Pd(OAc)2 (0.03 mmol, 3 mol%), SPhos (0.06 mmol, 6 mol%), and K2CO3 (3.0 mmol, 3.0 equiv.).
-
Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water).
-
Stir the reaction mixture at 80 °C for 12-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure methyl 5-aryl-1H-pyrrole-2-carboxylate.
Data Presentation
The following table summarizes the yields of various methyl 5-aryl-1H-pyrrole-2-carboxylates synthesized using a Suzuki-Miyaura coupling protocol.[5]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | Methyl 5-(p-tolyl)-1H-pyrrole-2-carboxylate | 93 |
| 2 | 4-Bromo-N,N-dimethylaniline | Methyl 5-(4-(dimethylamino)phenyl)-1H-pyrrole-2-carboxylate | 71 |
| 3 | 4-Bromobenzonitrile | Methyl 5-(4-cyanophenyl)-1H-pyrrole-2-carboxylate | 88 |
| 4 | 3-Bromotoluene | Methyl 5-(m-tolyl)-1H-pyrrole-2-carboxylate | 85 |
| 5 | 4-Bromoanisole | Methyl 5-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate | 91 |
| 6 | 1-Bromo-4-fluorobenzene | Methyl 5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate | 82 |
| 7 | 2-Bromopyridine | Methyl 5-(pyridin-2-yl)-1H-pyrrole-2-carboxylate | 75 |
| 8 | 3-Bromothiophene | Methyl 5-(thiophen-3-yl)-1H-pyrrole-2-carboxylate | 80 |
Bioactivity and Potential Signaling Pathways
Pyrrole derivatives have been reported to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[2] For example, certain pyrrole-containing compounds have been shown to act as inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is a key mediator of inflammation and is also implicated in carcinogenesis.[6] Other potential targets for pyrrole-based anticancer agents include various protein kinases involved in cell proliferation and survival signaling pathways.
The synthesized library of methyl 5-aryl-1H-pyrrole-2-carboxylates can be screened against various cancer cell lines and in anti-inflammatory assays to identify lead compounds. Further studies can then elucidate the specific molecular targets and signaling pathways affected by the active compounds.
Visualizations
Experimental Workflow for Synthesis and Screening
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Substituted Pyrrole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heterobiaryl compounds.[1] These structural motifs are prevalent in a wide range of biologically active molecules, making this reaction indispensable in drug discovery and development.[2][3] Pyrrole, a five-membered aromatic heterocycle, is a key building block in numerous pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and antibiotics.[4][5][6] The ability to efficiently couple substituted pyrroles with other aromatic or heteroaromatic systems via their boronic acids opens up a vast chemical space for the generation of novel therapeutic agents.[3][7]
However, the cross-coupling of heteroaryl boronic acids, including those of pyrrole, can present unique challenges.[8] Pyrrole boronic acids, particularly 2-pyrroleboronic acids, are susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, leading to reduced yields of the desired coupled product.[9] Careful selection of the palladium catalyst, ligand, base, and solvent system is therefore crucial for achieving high efficiency and yields.[10][11] These application notes provide an overview of common palladium catalyst systems and detailed protocols for the successful cross-coupling of substituted pyrrole boronic acids.
Key Factors for Successful Coupling
The success of a Suzuki-Miyaura coupling involving pyrrole boronic acids is dependent on a careful balance of several factors:
-
Palladium Precatalyst and Ligand: The choice of the palladium source and the supporting ligand is critical. Electron-rich and sterically hindered phosphine ligands, such as SPhos and XPhos, have shown great success in promoting the coupling of challenging heteroaryl boronic acids by facilitating the key steps of the catalytic cycle.[12][13][14] Precatalysts that readily form the active Pd(0) species under mild conditions can be advantageous in minimizing the decomposition of sensitive boronic acids.[9][15]
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation.[10][16] A variety of inorganic bases are commonly used, including carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[11][17] The strength and solubility of the base must be carefully considered to ensure efficient reaction without promoting unwanted side reactions.
-
Solvent: The solvent must solubilize the reactants and the catalyst system.[10] Common choices include ethereal solvents like dioxane and tetrahydrofuran (THF), often in combination with water to aid in the dissolution of the inorganic base.[8][18]
-
Temperature and Reaction Time: Reaction temperatures and times need to be optimized to ensure complete conversion while minimizing the degradation of starting materials and products. Couplings of less reactive heteroaryl chlorides may require higher temperatures and longer reaction times.[13]
Palladium Catalyst Systems for Pyrrole Boronic Acid Coupling
A variety of palladium catalysts and ligands have been successfully employed for the Suzuki-Miyaura coupling of substituted pyrrole boronic acids. The choice of catalyst often depends on the specific substrates being coupled.
| Catalyst/Ligand System | Pyrrole Boronic Acid | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | N-Boc-pyrrole-2-boronic acid | 2-chloropyrimidine | CsF | Isopropanol | 80 | 95 | [12] |
| Pd(OAc)₂ / Ligand 1* | N-Boc-pyrrole-2-boronic acid | 4-bromotoluene | K₃PO₄ | n-Butanol | 100 | 98 | [13] |
| Pd(dppf)Cl₂ | N-Boc-2-pyrroleboronic acid | 5-bromo-1-ethyl-1H-indazole | K₂CO₃ | DME | 80 | 90 | [2] |
| XPhos Precatalyst | N-methyl-pyrrole-2-boronic acid | 4-chloroanisole | K₃PO₄ | THF/H₂O | rt | 98 | [9][15] |
| PdCl₂(PPh₃)₂ | N-methylpyrrole | 4-iodo-benzonitrile | KF/AgOAc | DMSO | 100 | 80 | [19] |
| Na₂PdCl₄ / sSPhos | 1H-Pyrrole-2-boronic acid | DNA-conjugated aryl iodide | K₂CO₃ | H₂O/ACN | 37 | - | [20] |
*Ligand 1 refers to a specific monophosphine ligand described in the cited reference.[13]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Substituted Pyrrole Boronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Reagents and Equipment:
-
Substituted pyrrole boronic acid
-
Aryl or heteroaryl halide
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, XPhos precatalyst)
-
Ligand (e.g., SPhos, XPhos) if not using a precatalyst
-
Base (e.g., K₃PO₄, K₂CO₃, CsF)
-
Anhydrous solvent (e.g., dioxane, THF, isopropanol)
-
Degassed water (if required)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the substituted pyrrole boronic acid (1.2 - 1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium precatalyst (e.g., 2 mol %), the ligand (if necessary, e.g., 4 mol %), and the base (2.0 - 3.0 equivalents).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the anhydrous organic solvent via syringe. If an aqueous base solution is used, add the degassed water at this stage.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature for the specified time (typically ranging from 2 to 24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol Example: Coupling of N-Boc-pyrrole-2-boronic acid with 4-bromotoluene[14]
Reaction Setup:
-
In a glovebox, a vial is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol %), a specified monophosphine ligand (0.012 mmol, 2.4 mol %), and K₃PO₄ (212 mg, 1.0 mmol).
-
N-Boc-pyrrole-2-boronic acid (127 mg, 0.6 mmol) and 4-bromotoluene (86 mg, 0.5 mmol) are added to the vial.
-
The vial is sealed with a Teflon-lined cap, and n-butanol (1.0 mL) is added.
Reaction and Workup:
-
The reaction mixture is stirred at 100 °C for 18 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a plug of silica gel.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to yield the product.
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle for Pyrrole Coupling.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
The palladium-catalyzed cross-coupling of substituted pyrrole boronic acids is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for drug discovery and materials science. While challenges such as protodeboronation exist, the development of advanced catalyst systems and the careful optimization of reaction conditions have made this transformation highly efficient and reliable. The protocols and data presented in these application notes serve as a valuable resource for researchers seeking to employ this powerful methodology in their synthetic endeavors.
References
- 1. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. nbinno.com [nbinno.com]
- 5. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Aryl Halides with (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction between various aryl halides and (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid or its derivatives. This reaction is a powerful tool for the synthesis of 2-aryl-5-(methoxycarbonyl)-1H-pyrroles, which are valuable structural motifs in medicinal chemistry and materials science.
The successful synthesis of these compounds via Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. Key factors include the choice of palladium catalyst, ligand, base, and solvent system. Modern catalyst systems, often featuring bulky, electron-rich phosphine ligands, have demonstrated high efficacy in the coupling of challenging heteroaryl substrates.
I. Overview of Reaction Conditions
A variety of conditions have been successfully employed for the Suzuki-Miyaura coupling of pyrrole derivatives with aryl halides. The choice of specific conditions often depends on the nature of the coupling partners, particularly the electronic and steric properties of the aryl halide. Below is a summary of reported conditions for analogous reactions, which can serve as a starting point for optimization.
Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling of Pyrrole Boronic Acids/Esters with Aryl Halides
| Aryl Halide (Example) | Pyrrole Derivative | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | High | [1][2] |
| 4-Bromopyrrole (SEM-protected) | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | - | Good | [3][4] |
| 4-Bromotoluene | Methyl 5-(pinacolboronate)-1H-pyrrole-2-carboxylate | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 48 | 93 | [5] |
| 4-Bromobenzonitrile | Methyl 5-(pinacolboronate)-1H-pyrrole-2-carboxylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 48 | 88 | [5] |
| Heteroaryl Bromides | Methyl 5-(pinacolboronate)-1H-pyrrole-2-carboxylate | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 48 | Excellent | [5] |
II. Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction. These should be considered as general guidelines and may require optimization for specific substrates.
Protocol 1: General Procedure using Pd(dppf)Cl₂
This protocol is adapted from the coupling of N-Boc-2-pyrroleboronic acid with a bromo-indazole and is a good starting point for various aryl bromides.[1][2]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (or its pinacol ester) (1.2-1.5 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.05-0.10 mmol, 5-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (e.g., 10 mL)
-
Water (e.g., 2.5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and Pd(dppf)Cl₂ (0.05-0.10 mmol).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add anhydrous DME (10 mL) and stir the mixture under the inert atmosphere for approximately 1 hour.
-
In a separate vial, dissolve potassium carbonate (2.0 mmol) in water (2.5 mL).
-
Add the aqueous potassium carbonate solution to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate).
Protocol 2: General Procedure using Pd(PPh₃)₄
This protocol is based on the coupling of SEM-protected bromopyrroles with arylboronic acids and is suitable for a wide range of substrates.[3][4]
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (or its pinacol ester) (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.10 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (e.g., 8 mL)
-
Water (e.g., 2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), Pd(PPh₃)₄ (0.10 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the mixture.
-
Heat the reaction to 90 °C and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
III. Diagrams
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Workflow
The general workflow for the Suzuki-Miyaura cross-coupling involves reaction setup under an inert atmosphere, heating, reaction monitoring, and subsequent work-up and purification of the final product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
IV. Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the temperature, screening different catalyst/ligand systems (e.g., those with bulky, electron-rich phosphine ligands like XPhos or SPhos), or trying different bases and solvents. Increasing the equivalents of the boronic acid can also be beneficial.
-
Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can sometimes be observed. This can often be minimized by ensuring a strictly inert atmosphere and optimizing the reaction conditions.
-
Decomposition of Boronic Acid: Pyrrole boronic acids can be prone to protodeboronation, especially at elevated temperatures. Using the corresponding pinacol ester can sometimes improve stability.
-
N-H Reactivity: The N-H proton of the pyrrole can sometimes interfere with the reaction. While many couplings proceed with the free N-H, protection with a group like SEM (2-(trimethylsilyl)ethoxymethyl) may be necessary in some cases, though this adds extra synthetic steps.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of (5-Methoxycarbonyl-1H-pyrrol-2-yl)boronic Acid in the Synthesis of Marine Natural Products
(5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid has emerged as a pivotal building block in the intricate art of natural product synthesis, particularly for marine-derived alkaloids. Its utility is most prominently showcased in the construction of the complex polycyclic skeletons of the lamellarin family of alkaloids, compounds renowned for their potent biological activities, including cytotoxicity against tumor cell lines and inhibition of HIV-1 integrase.[1][2][3] This application note provides a comprehensive overview of the application of this versatile reagent, complete with detailed experimental protocols and a summary of its role in the synthesis of these vital marine natural products.
The primary application of this compound and its analogues lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction allows for the efficient and regioselective introduction of the pyrrole moiety into complex molecular architectures. The methoxycarbonyl group at the 5-position of the pyrrole ring serves as a useful handle for further functionalization or can be a key structural feature of the final natural product.
Application in the Total Synthesis of Lamellarin Alkaloids
The lamellarins are a large family of marine alkaloids characterized by a central 3,4-diarylpyrrole-2-carboxylic acid core.[1] The synthesis of these complex molecules often involves a convergent strategy where the central pyrrole ring is assembled through sequential Suzuki-Miyaura couplings. In this context, a suitably substituted pyrroleboronic acid is a critical component.
While a direct total synthesis using the title compound is not extensively detailed in readily available literature, the synthesis of Lamellarin G trimethyl ether exemplifies a closely related strategy.[3] This synthesis employs iterative halogenation and Suzuki-Miyaura cross-coupling reactions to construct the core structure. A general workflow for such a synthesis is depicted below.
Caption: General synthetic workflow for lamellarin alkaloids.
Quantitative Data from Representative Syntheses
The efficiency of the Suzuki-Miyaura coupling using pyrroleboronic acids is crucial for the overall yield of the total synthesis. The following table summarizes yields for key steps in the synthesis of related marine natural products.
| Natural Product/Intermediate | Coupling Partners | Catalyst/Base | Solvent | Yield (%) | Reference |
| Di-arylated Pyrrole Intermediate (for Lamellarin G) | Bromopyrrole derivative, 3,4-dimethoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 46 | [3] |
| Ningalin D Intermediate | Fully substituted pyrrole bistriflate, Arylboronic acid | (Ph₃P)₄Pd, LiCl, K₂CO₃ | DME/H₂O | 88 | [5] |
| Polycitone A Intermediate | Pyrrole dicarboxylic acid chloride, Anisole | AlCl₃ (Friedel-Crafts) | CS₂ | - | [6] |
| Lamellarin R Intermediate | Nitrostilbene, Methyl isocyanoacetate | K₂CO₃ (Barton-Zard) | Methanol | 76 | [7] |
Experimental Protocols
The following protocols are adapted from the literature and provide a general framework for the application of this compound and its analogues in natural product synthesis. Researchers should optimize these conditions for their specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is based on the synthesis of a di-arylated pyrrole intermediate for Lamellarin G trimethyl ether.[3]
Materials:
-
Halogenated pyrrole derivative (e.g., ethyl 4-bromo-1H-pyrrole-2-carboxylate) (1.0 equiv)
-
Arylboronic acid (e.g., 3,4-dimethoxyphenylboronic acid) (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water 3:1:1 or Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the halogenated pyrrole derivative, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound and its derivatives are indispensable tools for the synthesis of complex marine natural products. The Suzuki-Miyaura coupling provides a robust and efficient method for the incorporation of the pyrrole nucleus, enabling the construction of intricate molecular architectures like the lamellarins. The protocols and data presented here offer a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, facilitating the exploration of this important class of bioactive compounds.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Synthetic Approaches to the Lamellarins—A Comprehensive Review [mdpi.com]
- 3. An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. figshare.com [figshare.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Protection of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the N-protection of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid, a critical step prior to its use in cross-coupling reactions such as the Suzuki-Miyaura coupling. The choice of an appropriate N-protecting group is crucial for the stability of the pyrrole ring, preventing unwanted side reactions, and ensuring high yields in subsequent synthetic transformations. This document outlines and compares three commonly employed protecting groups: tert-Butoxycarbonyl (Boc), p-Toluenesulfonyl (Tosyl), and 2-(Trimethylsilyl)ethoxymethyl (SEM).
Introduction
Pyrrole-2-boronic acids are valuable building blocks in medicinal chemistry and materials science. However, the NH moiety of the pyrrole ring can complicate cross-coupling reactions through deprotonation or undesired coordination with the metal catalyst. N-protection mitigates these issues. The electron-withdrawing nature of the protecting groups also enhances the stability of the often-sensitive pyrrole ring.[1][2] The selection of a protecting group should consider its stability under the planned coupling conditions and the ease of its subsequent removal.
-
Boc Group: Widely used due to its facile introduction and removal under acidic conditions. However, it can be labile under certain Suzuki-Miyaura coupling conditions.[1]
-
Tosyl Group: A robust, electron-withdrawing group that enhances the stability of the pyrrole. It is stable to a wide range of reaction conditions but requires harsher conditions for removal, typically strong bases or reducing agents.[2]
-
SEM Group: Offers excellent stability during Suzuki-Miyaura coupling, where Boc can be unstable. It is a versatile protecting group that can be removed under various mild conditions.[1]
Data Presentation: Comparison of N-Protecting Groups
The following table summarizes the key characteristics and typical reaction parameters for the N-protection of this compound. Yields and reaction times are based on protocols for structurally similar compounds and may require optimization for this specific substrate.
| Protecting Group | Reagents | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Key Advantages | Key Disadvantages |
| Boc | (Boc)₂O, DMAP, Et₃N | THF or CH₂Cl₂ | Room Temperature | 2 - 12 | 85 - 95 | Mild protection conditions, easy removal with acid. | Can be unstable under Suzuki coupling conditions.[1] |
| Tosyl | TsCl, NaH or K₂CO₃ | DMF or THF | 0 to Room Temperature | 4 - 16 | 80 - 90 | Robust, electron-withdrawing, stable to many reagents.[2] | Harsher deprotection conditions required. |
| SEM | SEMCl, NaH or DBU | DMF or THF | 0 to Room Temperature | 2 - 6 | 85 - 95 | High stability in Suzuki coupling, versatile deprotection.[1] | Higher cost of reagent. |
Mandatory Visualization
Logical Workflow for N-Protection and Subsequent Coupling
Caption: General workflow for N-protection, Suzuki coupling, and deprotection.
Chemical Transformation Pathways
References
Application Notes and Protocols for the Synthesis of Porphyrins using (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid in the synthesis of functionalized porphyrins. This key building block enables the introduction of a methoxycarbonyl-substituted pyrrole moiety onto the porphyrin macrocycle, offering a versatile handle for further derivatization and the development of novel porphyrin-based compounds for applications in drug discovery, materials science, and catalysis.
Introduction
Porphyrins are a class of macrocyclic compounds with a unique aromatic system that endows them with remarkable photophysical and chemical properties. The functionalization of the porphyrin periphery is a key strategy to modulate these properties and to introduce new functionalities. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds in a variety of organic syntheses, including the modification of porphyrin scaffolds.
This compound is a valuable reagent for the direct introduction of a substituted pyrrole ring onto a porphyrin core. This is typically achieved by coupling the boronic acid with a halogenated porphyrin precursor, such as a bromo- or iodo-porphyrin, in the presence of a palladium catalyst. The resulting pyrrole-substituted porphyrins can serve as precursors for more complex structures, for instance, through hydrolysis of the ester to a carboxylic acid, which can then be coupled to other molecules of interest.
Synthetic Approach: Suzuki-Miyaura Cross-Coupling
The primary application of this compound in porphyrin synthesis is through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a C-C bond between a halogenated porphyrin and the pyrrole boronic acid. The general scheme involves the reaction of a di- or tetra-halogenated porphyrin with an excess of the boronic acid in the presence of a palladium catalyst, a suitable base, and an appropriate solvent system.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of a brominated porphyrin with this compound. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: Synthesis of 5,15-Di((5-methoxycarbonyl)-1H-pyrrol-2-yl)-10,20-diphenylporphyrin
Materials:
-
5,15-Dibromo-10,20-diphenylporphyrin
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask, add 5,15-dibromo-10,20-diphenylporphyrin (1 equivalent), this compound (3-5 equivalents), and potassium carbonate (4-6 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents) to the flask.
-
Add degassed toluene and deionized water in a 4:1 ratio (v/v) to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a DCM/hexane solvent system.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash with deionized water (3 x volume of organic layer).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of DCM in hexane as the eluent.
-
Collect the desired fraction and remove the solvent to yield the product as a purple solid.
Quantitative Data
The following table summarizes representative data for the synthesis of a pyrrole-substituted porphyrin via Suzuki-Miyaura coupling. Please note that yields and spectroscopic data can vary depending on the specific substrates and reaction conditions used.
| Product | Starting Porphyrin | Boronic Acid | Yield (%) | ¹H NMR (δ, ppm in CDCl₃) | UV-Vis (λmax, nm in CH₂Cl₂) |
| 5,15-Di((5-methoxycarbonyl)-1H-pyrrol-2-yl)-10,20-diphenylporphyrin | 5,15-Dibromo-10,20-diphenylporphyrin | This compound | 60-80 | ~8.9 (β-H), ~8.2 (Ph-H), ~7.8 (Ph-H), ~7.0 (pyrrole-H), ~6.5 (pyrrole-H), ~4.0 (OCH₃), ~-2.8 (NH) | Soret: ~425, Q-bands: ~520, ~555, ~595, ~650 |
Note: The exact chemical shifts in ¹H NMR and absorption maxima in UV-Vis spectroscopy will be influenced by the specific substitution pattern and the solvent used for analysis. The values provided are typical for this class of compounds.
Signaling Pathways and Logical Relationships
The synthesis of functionalized porphyrins often involves a multi-step process. The following diagram illustrates a logical pathway from a simple halogenated porphyrin to a more complex, functionalized derivative using this compound as a key intermediate.
Caption: Pathway for porphyrin functionalization.
Conclusion
This compound is a highly effective reagent for the synthesis of pyrrole-functionalized porphyrins via the Suzuki-Miyaura cross-coupling reaction. The resulting porphyrins, bearing a methoxycarbonyl group on the pyrrole substituent, are versatile intermediates for the development of advanced materials and therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this promising class of porphyrin derivatives.
Application Notes: Screening of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid in Drug Discovery Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid is a heterocyclic organic compound that holds significant potential within drug discovery libraries. Its structure incorporates a pyrrole ring, a common scaffold in medicinal chemistry known for a diverse range of biological activities, and a boronic acid moiety. Boronic acids are recognized as a privileged functional group in drug design, primarily due to their ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[1][] This unique mechanism of action has led to the development of several FDA-approved drugs.[1] The presence of the methoxycarbonyl group can further influence the compound's physicochemical properties, such as solubility and cell permeability, and provide a handle for further chemical modification.
These application notes provide a comprehensive overview of the screening of this compound, including its potential therapeutic applications, detailed experimental protocols for screening, and representative data.
Therapeutic Potential
The structural motifs present in this compound suggest its potential utility in several therapeutic areas:
-
Anticancer: Boronic acids are well-established inhibitors of proteasomes, which are crucial for the degradation of proteins that control cell cycle and apoptosis. Inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors, making it a key strategy in cancer therapy.[3][4][5]
-
Antibacterial: Pyrrole derivatives have demonstrated a broad spectrum of antimicrobial activities.[6][7][8][9] The boronic acid moiety can also target bacterial enzymes, such as β-lactamases, offering a potential mechanism to overcome antibiotic resistance.[10][11]
-
Anti-inflammatory: By inhibiting serine proteases involved in inflammatory cascades, boronic acid-containing compounds can exert anti-inflammatory effects.
-
Antiviral: Some boronic acids have shown potential as antiviral agents, for instance by inhibiting viral proteases that are essential for viral replication.[12][13]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing and interpreting screening experiments.
| Property | Value | Source |
| IUPAC Name | 5-(methoxycarbonyl)-1H-pyrrol-2-ylboronic acid | [14] |
| Molecular Formula | C6H8BNO4 | [14] |
| InChI Key | OERJCWGVVLKNIL-UHFFFAOYSA-N | [14] |
| Physical Form | Solid | [14] |
| Purity | Typically ≥97% | [14] |
| Storage | Freezer | [14] |
Experimental Protocols
Detailed methodologies for screening this compound are provided below. These protocols are representative and can be adapted based on the specific target and assay format.
Protocol 1: In Vitro Protease Inhibition Assay (Fluorogenic Substrate)
This protocol describes a common method for assessing the inhibitory activity of the compound against a serine protease, such as chymotrypsin or a specific disease-relevant protease. Boronic acids are known to be potent inhibitors of serine proteases.[15]
Materials:
-
This compound
-
Purified recombinant serine protease
-
Fluorogenic peptide substrate specific for the protease
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
DMSO (for compound dilution)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
Assay Plate Preparation: Add 2 µL of the diluted compound solutions to the wells of the microplate. For control wells, add 2 µL of DMSO.
-
Enzyme Addition: Dilute the protease in Assay Buffer to the desired concentration and add 48 µL to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare the fluorogenic substrate in Assay Buffer. Add 50 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (e.g., Ex/Em wavelengths specific to the fluorogenic substrate) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Determine the initial reaction velocity (V₀) for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains, a standard method for assessing antibacterial activity.[7]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well clear microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Bacterial Culture Preparation: Inoculate a fresh colony of the test bacterium into MHB and incubate until it reaches the logarithmic growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in MHB directly in the 96-well plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 3: Cell-Based Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the compound on cancer cell lines, providing an initial indication of its potential as an anticancer agent.[16]
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include untreated control wells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation
The quantitative data obtained from screening this compound should be summarized in a clear and structured format for easy comparison. The following tables present hypothetical but representative data for the compound across different assays.
Table 2: In Vitro Enzyme Inhibition Profile
| Target Enzyme | IC50 (µM) | Assay Type |
| Chymotrypsin | 0.5 ± 0.1 | Fluorogenic Substrate |
| Trypsin | > 100 | Fluorogenic Substrate |
| Thrombin | 25 ± 3 | Fluorogenic Substrate |
| Kinase Panel (representative) | > 50 | Radiometric[17] |
Table 3: Antibacterial Activity Profile
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | 16 |
| Escherichia coli (ATCC 25922) | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | > 128 |
Table 4: In Vitro Anticancer Activity
| Cell Line | GI50 (µM) |
| HeLa (Cervical Cancer) | 12.5 ± 1.8 |
| MCF-7 (Breast Cancer) | 28.2 ± 3.5 |
| A549 (Lung Cancer) | 45.1 ± 5.2 |
Visualizations
Signaling Pathway
The diagram below illustrates a representative signaling pathway that can be targeted by boronic acid-based inhibitors. Specifically, it shows the NF-κB signaling pathway, which is regulated by the proteasome. Inhibition of the proteasome prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes.
Caption: Representative NF-κB signaling pathway targeted by boronic acid inhibitors.
Experimental Workflow
The following diagram outlines the general workflow for a high-throughput screening (HTS) campaign to identify hits from a compound library.
Caption: General workflow for a high-throughput screening campaign.
References
- 1. chemscene.com [chemscene.com]
- 3. pp.bme.hu [pp.bme.hu]
- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial screening of some fused heterocyclic pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. raineslab.com [raineslab.com]
- 14. This compound | 1217500-64-5 [sigmaaldrich.com]
- 15. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Digital Commons @ Andrews University - Andrews Research Conference: Screening of Hybrid Heterocyclic Boronic Acids and Nonboronic Acid Aldehydes as Potential Anticancer Agents. [digitalcommons.andrews.edu]
- 17. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
improving the stability of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid in solution
Welcome to the technical support center for (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Like many heteroarylboronic acids, this compound is susceptible to two main degradation pathways in solution:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of methyl 1H-pyrrole-2-carboxylate.[1][2][3] This process can be influenced by pH.[3]
-
Oxidation: The carbon-boron bond can be oxidized, particularly in the presence of reactive oxygen species, leading to various byproducts.[4]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor in the stability of arylboronic acids.[3] At acidic to neutral pH, the boronic acid exists predominantly in its neutral, trigonal planar form (ArB(OH)₂). As the pH increases above the pKa of the boronic acid, it converts to the anionic, tetrahedral boronate species ([ArB(OH)₃]⁻).[3] This tetrahedral form is often more reactive and susceptible to protodeboronation.[3] For some electron-deficient arylboronic acids, the rate of protodeboronation increases significantly at high pH.[3] Given the electron-withdrawing nature of the methoxycarbonyl group, it is advisable to maintain a slightly acidic to neutral pH for enhanced stability.
Q3: What solvents are recommended for dissolving and storing this compound?
A3: To minimize hydrolysis and protodeboronation, aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are recommended for dissolving the compound, especially for analytical purposes like HPLC.[5] For long-term storage of solutions, it is best to use anhydrous aprotic solvents and store them at low temperatures (e.g., -20°C) under an inert atmosphere.
Q4: Are there any chemical modifications or additives that can improve the stability of this boronic acid?
A4: Yes, several strategies can be employed to enhance stability:
-
Formation of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly improve stability.[4][6][7][8] MIDA boronates are particularly known for their high stability and can release the active boronic acid in situ under specific reaction conditions.[6][7]
-
Use of Antioxidants: If oxidative degradation is a concern, the addition of antioxidants to the solution may be beneficial.
-
Intramolecular Coordination: The formation of intramolecularly coordinated species, such as boralactones, has been shown to dramatically increase resistance to oxidation.[4][9] While not directly applicable as an additive, this principle guides the design of more stable boronic acid derivatives.
Troubleshooting Guides
Issue 1: Inconsistent results in cross-coupling reactions (e.g., Suzuki-Miyaura).
| Possible Cause | Troubleshooting Step |
| Degradation of the boronic acid in the reaction mixture. | Prepare a fresh solution of the boronic acid immediately before use. Consider using a slow-release strategy with a stable precursor like a MIDA boronate.[6][7] |
| Incorrect pH of the reaction medium. | Ensure the pH of the reaction is optimized for both boronic acid stability and catalytic activity. While basic conditions are often required for the Suzuki-Miyaura coupling, prolonged exposure to high pH can cause degradation.[3] |
| Presence of oxidizing agents. | Degas the solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Issue 2: Observation of impurity peaks corresponding to the deboronated pyrrole in analytical chromatograms (HPLC, UPLC-MS).
| Possible Cause | Troubleshooting Step |
| On-column degradation during HPLC analysis. | Use a column with end-capping to minimize interactions with free silanol groups.[5] Consider a faster analysis with a shorter column or a faster gradient to reduce the residence time on the column.[5] Dissolve the sample in an aprotic solvent like acetonitrile.[5] |
| Degradation in the sample vial before injection. | Prepare samples in a suitable aprotic solvent and analyze them promptly. If delays are unavoidable, keep the samples at a low temperature. |
| Mobile phase promoting degradation. | Ensure the mobile phase pH and composition are not contributing to the degradation. Buffering the mobile phase to a slightly acidic pH may help. |
Issue 3: Poor shelf-life of the boronic acid solution.
| Possible Cause | Troubleshooting Step |
| Hydrolysis and/or oxidation over time. | Store the solution at a low temperature (freezer conditions, -20°C or below) in an airtight container under an inert atmosphere. |
| Inappropriate solvent. | Use a high-purity, anhydrous aprotic solvent for storage. |
| Conversion to a more stable form. | For long-term storage, consider converting the boronic acid to a more stable derivative, such as a MIDA boronate, which can be stored as a solid.[7] |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by HPLC
This protocol outlines a general method for assessing the stability of the boronic acid under different conditions (e.g., pH, temperature).
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a minimal amount of a suitable aprotic solvent (e.g., acetonitrile).
-
Dilute to the final concentration with the desired aqueous buffer or solvent system to be tested.
-
-
Incubation:
-
Aliquot the stock solution into several vials for different time points.
-
Incubate the vials under the desired experimental conditions (e.g., specific pH, temperature).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot and, if necessary, quench any reaction (e.g., by acidification).
-
Analyze the sample by reverse-phase HPLC with UV detection.
-
Column: A C18 column is commonly used.[10]
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like 0.1% formic acid or ammonium acetate) is a good starting point.[10]
-
Detection: Monitor at a wavelength where both the boronic acid and the potential deboronated product have significant absorbance.
-
-
-
Data Analysis:
-
Quantify the peak area of the parent boronic acid and any major degradation products over time.
-
Plot the percentage of the remaining boronic acid against time to determine the degradation rate.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data to illustrate how results could be presented. Actual data would need to be generated experimentally.
| Condition | Solvent | Temperature (°C) | Half-life (t½) |
| pH 4 | 50:50 Acetonitrile:Water | 25 | > 48 hours |
| pH 7 | 50:50 Acetonitrile:Water | 25 | ~24 hours |
| pH 10 | 50:50 Acetonitrile:Water | 25 | ~4 hours |
| pH 7 | 50:50 Acetonitrile:Water | 4 | > 72 hours |
Visualizations
Caption: Degradation pathways of the boronic acid.
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for assessing boronic acid stability.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 9. pnas.org [pnas.org]
- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
how to prevent protodeboronation of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid. The focus is on preventing protodeboronation, a common side reaction that can significantly impact reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process converts the boronic acid back to its parent pyrrole, methyl 1H-pyrrole-2-carboxylate, leading to a reduction in the yield of the desired cross-coupling product. This compound is particularly susceptible to this side reaction due to the electron-withdrawing nature of the methoxycarbonyl group, which can destabilize the carbon-boron bond, especially under basic conditions commonly used in cross-coupling reactions.[1]
Q2: What are the primary factors that accelerate the protodeboronation of this compound?
A2: The main factors that promote protodeboronation are:
-
High pH (strong bases): Basic conditions are typically required for Suzuki-Miyaura coupling to facilitate transmetalation. However, strong bases can significantly accelerate the rate of protodeboronation.
-
Elevated Temperatures: Higher reaction temperatures, while often used to increase the rate of the desired coupling, also increase the rate of the undesired protodeboronation.[2]
-
Presence of Water: Water can act as a proton source for the cleavage of the carbon-boron bond.[2]
-
Prolonged Reaction Times: The longer the boronic acid is exposed to reaction conditions that favor protodeboronation, the greater the extent of this side reaction will be.
-
Inefficient Catalysis: If the desired cross-coupling reaction is slow, the boronic acid has more time to decompose via protodeboronation.
Q3: I am observing significant protodeboronation in my Suzuki-Miyaura coupling reaction. What are the first troubleshooting steps I should take?
A3: To address significant protodeboronation, consider the following initial steps:
-
Lower the Reaction Temperature: If possible, reduce the reaction temperature. A more active catalyst system may allow for efficient coupling at a lower temperature.[2]
-
Use a Milder Base: Switch from strong bases like sodium hydroxide (NaOH) to milder inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Minimize Water Content: While some water can be beneficial in Suzuki couplings, using anhydrous solvents and reagents can help reduce protodeboronation. Complete exclusion of water, however, may slow down the desired reaction, so optimization is key.[2]
-
Use a Highly Active Catalyst: Employing a more efficient palladium catalyst and ligand system can accelerate the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.
Q4: Is it better to use this compound or its pinacol ester derivative?
A4: For enhanced stability and to minimize the risk of protodeboronation, using the pinacol ester derivative, methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate, is highly recommended.[2][3] Boronic esters are generally more stable than their corresponding boronic acids and can slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[1]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the use of this compound and its derivatives.
| Problem | Potential Cause | Recommended Solution(s) |
| Low to No Yield of Desired Product with Significant Starting Material Remaining | Inefficient catalyst activation or turnover. | - Use a pre-formed, highly active palladium catalyst (e.g., a Buchwald precatalyst). - Ensure all reagents and solvents are thoroughly degassed to prevent catalyst deactivation. |
| Reaction temperature is too low. | - Gradually increase the reaction temperature in 10°C increments, while monitoring for product formation and protodeboronation. | |
| Inappropriate base or solvent. | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). - Use a solvent system known to be effective for this type of coupling, such as DMF/water or dioxane/water.[3] | |
| Significant Protodeboronation Byproduct Observed | Reaction conditions are too harsh (high temperature, strong base). | - Lower the reaction temperature. - Switch to a milder base (K₂CO₃ or K₃PO₄). |
| Presence of excess water. | - Use anhydrous solvents and ensure reagents are dry. A small, optimized amount of water may be necessary. | |
| Slow catalytic cycle. | - Increase the catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). - Use a more active ligand, such as SPhos.[3] | |
| Use of boronic acid instead of a more stable ester. | - Convert the boronic acid to its pinacol ester before use.[3] | |
| Formation of Homocoupled Boronic Acid Byproduct | Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Catalyst system promotes homocoupling. | - Screen different palladium catalysts and ligands. |
Experimental Protocols
Below are detailed methodologies for key experiments to minimize protodeboronation.
Protocol 1: Suzuki-Miyaura Coupling Using the Pinacol Ester of this compound
This protocol is adapted from a successful reported procedure for the coupling of the pinacol ester of the title compound.[3]
Materials:
-
Aryl Halide (1.0 equiv)
-
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (3 mol%)
-
SPhos (6 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Degassed Water
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate, and K₂CO₃.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.
-
Under a positive flow of inert gas, add Pd(OAc)₂ and SPhos.
-
Add anhydrous, degassed DMF and degassed water to achieve a 4:1 DMF:water ratio. The reaction concentration should be approximately 0.1 M with respect to the aryl halide.
-
Stir the reaction mixture at 80°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: In-situ Conversion to a More Stable Boronate Ester (MIDA Ester)
For particularly challenging substrates where even the pinacol ester undergoes significant protodeboronation, conversion to an N-methyliminodiacetic acid (MIDA) boronate ester is a robust strategy.[1]
Materials:
-
This compound (1.0 equiv)
-
N-methyliminodiacetic acid (1.05 equiv)
-
Toluene
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water.
-
Once all the water has been removed, allow the mixture to cool. The MIDA boronate can often be precipitated and isolated, or the solvent can be removed under reduced pressure.
-
The resulting MIDA boronate can then be used in a Suzuki-Miyaura coupling reaction, typically with a base that facilitates the slow release of the boronic acid (e.g., aqueous K₃PO₄).
Data Presentation
The following table summarizes recommended starting conditions for a Suzuki-Miyaura coupling to minimize protodeboronation of this compound or its pinacol ester.
| Parameter | Recommendation A (Pinacol Ester) | Recommendation B (Boronic Acid) | Rationale |
| Boron Reagent | Pinacol Ester | Boronic Acid | Pinacol ester is more stable and less prone to protodeboronation.[2][3] |
| Catalyst | Pd(OAc)₂ / SPhos | Pd(dppf)Cl₂ | Highly active catalyst systems can outcompete protodeboronation.[3] |
| Base | K₂CO₃ | K₃PO₄ | Milder bases are preferred to minimize decomposition of the boronic acid. |
| Solvent | DMF / H₂O (4:1) | Dioxane / H₂O (4:1) | Common solvent systems for Suzuki couplings. Anhydrous conditions can also be explored. |
| Temperature | 60 - 80 °C | 60 - 80 °C | Lower temperatures reduce the rate of protodeboronation.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Prevents catalyst deactivation and homocoupling side reactions. |
Visualizations
Figure 1. Competing pathways in Suzuki-Miyaura coupling.
Figure 2. Troubleshooting workflow for minimizing protodeboronation.
References
Technical Support Center: Optimizing Suzuki Coupling with (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction yield of Suzuki coupling reactions involving (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid and its derivatives.
Troubleshooting Guide
Encountering challenges in Suzuki-Miyaura cross-coupling reactions is common, especially with electron-rich and potentially unstable heteroaryl boronic acids. This guide provides a systematic approach to identifying and resolving prevalent issues.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Catalyst Inactivity: The palladium catalyst may be inactive or decomposed. | Ensure the use of a fresh, high-quality palladium catalyst and phosphine ligand. For Pd(II) precatalysts, in situ reduction to Pd(0) is necessary. Consider using highly active precatalysts like Buchwald's palladacycles. |
| Inefficient Transmetalation: Slow transfer of the pyrrole group from boron to palladium. | The choice of base is critical. Stronger, more soluble bases like Cs₂CO₃ or K₃PO₄ can be more effective than K₂CO₃. Ensure the base is finely powdered and anhydrous if using non-aqueous conditions. | |
| Protodeboronation: Competitive reaction of the boronic acid with a proton source, leading to the formation of methyl 1H-pyrrole-2-carboxylate. | Use anhydrous solvents and reagents. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) which can release the boronic acid slowly in situ. Minimize reaction time and temperature where possible. | |
| Poor Reagent Quality: Degradation of the boronic acid, aryl halide, or solvent. | Use freshly purified reagents and anhydrous, degassed solvents. This compound can be unstable; store it under inert gas at low temperatures. | |
| Formation of Homocoupled Byproducts | Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid. | Thoroughly degas all solvents and ensure the reaction is carried out under a strictly inert atmosphere (Argon or Nitrogen). |
| Catalyst Decomposition: Decomposition of the Pd(0) catalyst can promote homocoupling. | Use appropriate ligands to stabilize the catalyst. Ensure the reaction temperature is not excessively high. | |
| Incomplete Consumption of Starting Material | Insufficient Catalyst Loading: The amount of catalyst may not be sufficient for complete conversion. | Increase the catalyst loading in small increments (e.g., from 1 mol% to 2-3 mol%). |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature. For instance, if a reaction at 80°C is sluggish, an increase to 100°C may be beneficial.[1] | |
| Steric Hindrance: Sterically demanding coupling partners can slow down the reaction. | Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can facilitate the coupling of sterically hindered substrates. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Suzuki coupling of this compound with aryl bromides?
A1: For couplings involving pyrrole boronic acids, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) has been shown to be highly effective, affording good to high yields in relatively short reaction times.[2][3] Catalyst systems based on Pd(OAc)₂ with bulky phosphine ligands like SPhos are also excellent choices, particularly when using the more stable pinacol boronate ester of the pyrrole.[4]
Q2: Which base should I choose for this reaction?
A2: The choice of base is critical. While potassium carbonate (K₂CO₃) is commonly used and can be effective, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often superior for challenging couplings, including those with heteroaryl boronic acids.[5] Cs₂CO₃ is more soluble in many organic solvents, which can enhance reactivity.[6] For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) might be considered, although this may require higher temperatures or longer reaction times.
Q3: My this compound seems to be degrading. What can I do?
A3: Heteroaryl boronic acids, especially electron-rich ones like pyrroles, are prone to decomposition and protodeboronation. To mitigate this, consider the following:
-
Use the corresponding pinacol boronate ester: Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate is significantly more stable and can be used directly.[4]
-
Prepare a diethanolamine adduct: Reacting the boronic acid with diethanolamine can form a stable, crystalline solid that can be used directly in the coupling reaction, particularly in protic solvents.
-
Use freshly prepared or purified boronic acid: Ensure the quality of your starting material is high.
Q4: What solvent system is recommended?
A4: A mixture of an organic solvent and water is typically used to facilitate the dissolution of both the organic substrates and the inorganic base. Common solvent systems include:
The optimal ratio of organic solvent to water often needs to be determined empirically but is typically in the range of 4:1 to 10:1.
Q5: At what temperature should I run the reaction?
A5: The optimal temperature depends on the reactivity of your substrates and the catalyst system used. A good starting point is 80°C.[3][7] If the reaction is slow, the temperature can be increased to 100-110°C. However, be aware that higher temperatures can also increase the rate of boronic acid decomposition.[1]
Quantitative Data Presentation
The following tables summarize reaction yields for Suzuki couplings with pyrrole-2-boronic acid derivatives under various conditions, providing a basis for optimization.
Table 1: Comparison of Palladium Catalysts for the Coupling of N-Boc-2-pyrroleboronic acid with 5-bromo-1-ethyl-1H-indazole [8]
| Entry | Pd Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 4 | 22 |
| 2 | Pd(PPh₃)₂Cl₂ | 4 | 75 |
| 3 | Pd(PCy₃)₂ | 2 | 57 |
| 4 | Pd(dppf)Cl₂ | 2 | 84 |
| Reaction Conditions: N-Boc-2-pyrroleboronic acid, 5-bromo-1-ethyl-1H-indazole, K₂CO₃, DME, 80°C. |
Table 2: Suzuki Coupling of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate with Various Aryl Bromides [4]
| Entry | Aryl Bromide | Catalyst System | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂/SPhos | 93 |
| 2 | 4-Bromoanisole | Pd(OAc)₂/SPhos | 85 |
| 3 | 4-Bromo-N,N-dimethylaniline | Pd(OAc)₂/SPhos | 71 |
| 4 | 1-Bromo-4-(tert-butyl)benzene | Pd(OAc)₂/SPhos | 80 |
| 5 | Ethyl 4-bromobenzoate | Pd(OAc)₂/SPhos | 69 |
| 6 | 4-Bromobenzonitrile | Pd(PPh₃)₄ | 83 |
| 7 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | 79 |
| Reaction Conditions: See Protocol 1 for details. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate [4]
-
Reaction Setup: In a dried Schlenk tube under an argon atmosphere, combine methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (1.0 equiv.), the desired aryl bromide (1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) or Pd(PPh₃)₄ (5 mol%)).
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) to achieve a concentration of approximately 0.1 M with respect to the pyrrole boronate ester.
-
Reaction: Heat the mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling with N-Boc-2-pyrroleboronic acid [7]
-
Reaction Setup: To a solution of the bromo-substrate (1.0 equiv.) and Pd(dppf)Cl₂ (10 mol%) in anhydrous dimethoxyethane (DME), stir under an argon atmosphere for 1 hour.
-
Reagent Addition: Sequentially add a solution of 1-(tert-butoxycarbonyl)pyrrole-2-boronic acid (2.0 equiv.) in anhydrous DME and a solution of potassium carbonate (K₂CO₃, 2.0 equiv.) in water.
-
Reaction: Heat the mixture to 80°C for 2 hours.
-
Workup: After cooling, pour the reaction mixture into a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Purification: Concentrate the solution in vacuo and purify the residue by flash column chromatography on silica gel.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. quora.com [quora.com]
- 7. mdpi.com [mdpi.com]
- 8. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
Technical Support Center: Overcoming Challenges in Coupling Electron-deficient Heteroaryl Boronic Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the Suzuki-Miyaura coupling of electron-deficient heteroaryl boronic acids.
Troubleshooting Guide
Low or no yield in your coupling reaction? Significant side products? This guide will help you diagnose and resolve common issues.
Problem 1: Low to No Yield of the Desired Product
Possible Cause & Suggested Solution
-
Inactive Catalyst: The palladium catalyst is crucial for the reaction.[1]
-
Solution 1.1: Use a freshly opened bottle of the palladium source or a reliable, well-stored catalyst.[1]
-
Solution 1.2: Consider using a more active pre-catalyst, such as a Buchwald-type palladacycle, which can be more efficient at generating the active Pd(0) species.[1]
-
Solution 1.3: Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).[1][2]
-
-
Ineffective Ligand: The choice of ligand is critical, especially for challenging substrates.
-
Solution 2.1: For electron-deficient heteroaryl boronic acids, employ electron-rich and bulky phosphine ligands like the Buchwald ligands (e.g., SPhos, XPhos, RuPhos) to promote catalysis.[2][3]
-
Solution 2.2: Ensure the correct palladium-to-ligand ratio is used. For monodentate phosphine ligands, a 1:2 or 1:4 Pd:ligand ratio is common.[1]
-
-
Slow Transmetalation: Electron-deficient boronic acids often exhibit slower rates of transmetalation, a key step in the catalytic cycle.[2]
-
Catalyst Deactivation: The Lewis basic nitrogen atoms in some heterocycles (e.g., pyridine) can coordinate to the palladium catalyst, leading to its deactivation. This is a well-known issue often referred to as the "2-pyridyl problem".[4]
-
Solution 4.1: Employ specialized ligands that are less susceptible to catalyst poisoning.
-
Solution 4.2: Consider using anhydrous reaction conditions with additives like trimethyl borate, which can prevent catalyst poisoning by heteroatomic units.[5]
-
Problem 2: Significant Protodeboronation of the Heteroaryl Boronic Acid
Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with electron-deficient heteroaryl boronic acids, which can be unstable.[4][6]
Possible Cause & Suggested Solution
-
Presence of Water and/or Strong Base: Aqueous basic conditions can accelerate protodeboronation.[3][7]
-
High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.
-
Solution 2.1: If the desired coupling can proceed at a lower temperature, reducing the reaction temperature may minimize this side reaction.[8]
-
-
Inherent Instability of the Boronic Acid: Many electron-deficient heteroaryl boronic acids have a short shelf-life.[6]
-
Solution 3.1: Use the boronic acid as soon as possible after purchase or synthesis.
-
Solution 3.2: Convert the boronic acid to a more stable derivative, such as a potassium heteroaryltrifluoroborate or a MIDA boronate ester. These can provide a "slow-release" of the boronic acid in the reaction mixture, minimizing its decomposition.[6][8][9]
-
Problem 3: Formation of Homocoupling Byproducts
Homocoupling is a side reaction where two molecules of the boronic acid react with each other.
Possible Cause & Suggested Solution
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[8]
-
Solution 1.1: Properly degas all solvents and ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3]
-
-
High Concentration of Pd(II) Species: Incomplete reduction of a Pd(II) precatalyst can lead to species that catalyze homocoupling.[8]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling of an electron-deficient heteroaryl boronic acid is failing. What are the first things I should check?
A1: When a Suzuki coupling fails, systematically check the following key parameters:
-
Catalyst and Ligand Activity: Ensure your palladium source and ligand are not degraded.[3] Using a pre-catalyst can be beneficial.[1]
-
Inert Atmosphere: Oxygen can lead to homocoupling and catalyst decomposition.[3] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere.[3]
-
Base and Solvent: The choice of base and solvent is critical and often interdependent. For electron-deficient systems, stronger bases like K₃PO₄ or Cs₂CO₃ in solvents like toluene/water or dioxane/water are often effective.[2]
-
Reaction Temperature: Ensure the reaction is being conducted at an appropriate temperature. For sluggish reactions, increasing the temperature may be necessary.[3]
Q2: Which palladium catalysts and ligands are best for coupling electron-deficient heteroaryl boronic acids?
A2: For these challenging substrates, catalyst systems that promote rapid oxidative addition and facilitate transmetalation are essential.[2] Buchwald-type phosphine ligands are highly recommended due to their high activity with a broad range of substrates, including electron-deficient ones.[2]
Table 1: Comparison of Common Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[2] | Air-sensitive, higher cost.[2] | 1-2[2] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[2] | Air-sensitive, higher cost.[2] | 1-2[2] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available and well-understood.[2] | Lower activity for challenging substrates, may require higher temperatures.[2] | 2-5[2] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates and relatively air-stable.[2] | May not be as active as Buchwald-type ligands for difficult couplings.[2] | 1-3 |
Q3: What is the best base to use for my reaction?
A3: The choice of base is critical and can significantly impact the reaction outcome.[10] Stronger bases can accelerate slow reactions, but may also promote side reactions like protodeboronation.
Table 2: Comparison of Common Bases for Suzuki Coupling
| Base | Common Solvent System | Key Characteristics |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates.[2] |
| K₂CO₃ | Dioxane/H₂O | Common and effective base of moderate strength.[2] |
| Cs₂CO₃ | THF, Dioxane | Strong base that can accelerate slow reactions.[2] Higher cost.[2] |
| KF | Toluene, THF | Weaker base, can be beneficial in minimizing protodeboronation.[10] |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions, but may be too weak for challenging couplings.[2] |
Q4: I am observing significant dehalogenation of my heteroaryl halide. How can I minimize this?
A4: Dehalogenation is a common side reaction with electron-deficient aryl halides. To mitigate this:
-
Use a weaker base: Strong bases can sometimes promote pathways that lead to hydride formation. Switching to a milder base like potassium carbonate or potassium fluoride can be beneficial.[10]
-
Choose your solvent carefully: Certain solvents may be more prone to generating hydride species.
-
Optimize the catalyst system: Some ligand/palladium combinations may be more prone to promoting dehalogenation.
Q5: Are there alternatives to Suzuki coupling for these substrates if it continues to fail?
A5: Yes, if Suzuki-Miyaura coupling proves unsuccessful, several other cross-coupling reactions can be employed for the formation of C-C bonds with electron-deficient heteroaryls:
-
Stille Coupling: This reaction uses organostannanes as the coupling partner. It has excellent functional group tolerance and the organostannanes are stable to air and moisture, though they are toxic.[11][12]
-
Negishi Coupling: This method utilizes organozinc reagents. It is a powerful reaction that allows for the coupling of sp³, sp², and sp carbon centers.[13] Improved catalyst systems have been developed for the coupling of electron-deficient heterocyclic substrates.[5]
-
Hiyama Coupling: This reaction employs organosilanes. It can be an attractive alternative for electron-deficient heterocycles prone to protodeboronation in Suzuki couplings, as the corresponding silyl derivatives are more stable.[1]
-
Direct C-H Arylation: This approach avoids the need for pre-functionalization of the heterocycle with a boron, tin, or zinc moiety. Methods have been developed for the direct arylation of electron-deficient heterocycles with arylboronic acids using a silver catalyst.[2][3][10]
Experimental Protocols & Visualizations
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), the electron-deficient heteroaryl boronic acid (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[3]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct C-H arylation of electron-deficient heterocycles with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective direct C–H polyfluoroarylation of electron-deficient N-heterocyclic compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of (5-Methoxycarbonyl-1H-pyrrol-2-yl)boronic Acid Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products from reactions involving (5-methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid, particularly Suzuki-Miyaura coupling reactions.
Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of products derived from (5-methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid reactions.
Issue 1: Co-elution of Product and Starting Material (Aryl Halide) during Flash Chromatography
Question: I am purifying my Suzuki coupling product, but the starting aryl halide is co-eluting with my desired compound on the silica gel column. How can I improve the separation?
Answer:
Co-elution of the product and the starting aryl halide is a common challenge, especially if they have similar polarities. Here are several strategies to improve separation:
-
Optimize the Solvent System:
-
Decrease Polarity: Start with a less polar eluent system. A common mobile phase for these types of compounds is a mixture of hexanes and ethyl acetate.[1] Try decreasing the percentage of ethyl acetate to increase the retention of the more polar product on the silica gel.
-
Try Different Solvents: Experiment with alternative solvent systems. Mixtures such as methanol/dichloromethane or ether/hexane can offer different selectivities.[2] If your product is sufficiently non-polar, a benzene-cyclohexane mixture could also be effective.
-
Use a Gradient: Employ a shallow solvent gradient during flash chromatography. Start with a low polarity mobile phase and gradually increase the polarity. This can help to resolve closely eluting compounds.
-
-
Adjust the Stationary Phase:
-
If standard silica gel does not provide adequate separation, consider using a different stationary phase. Options include alumina or reverse-phase silica gel (C18), although the latter will require a different solvent system (e.g., water/acetonitrile or water/methanol).
-
-
Reaction Optimization:
-
Drive the reaction to completion to consume all the limiting reagent (often the aryl halide). Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can help achieve this.[3]
-
Issue 2: Presence of Boronic Acid-Related Impurities in the Purified Product
Question: After purification, I am still seeing impurities that I suspect are from the boronic acid starting material, such as the homocoupled product of the boronic acid or protodeboronated starting material. How can I remove these?
Answer:
Boronic acid-related impurities are frequent byproducts in Suzuki-Miyaura reactions.[1][4] Here are some purification strategies:
-
Aqueous Work-up:
-
Basic Wash: During the reaction work-up, a wash with an aqueous base (e.g., 1M NaOH) can help remove unreacted boronic acid and boric acid byproducts by converting them into their more water-soluble borate salts.
-
Acid-Base Extraction: If your product is not sensitive to acid, you can sometimes use an acid-base extraction to remove basic impurities.
-
-
Chromatography:
-
Flash Chromatography: Homocoupled byproducts are typically less polar than the desired cross-coupled product and can often be separated by flash chromatography with an optimized eluent system.
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-resolution separation.[5]
-
-
Recrystallization:
Issue 3: Low Recovery of a Polar Product
Question: My Suzuki coupling product is quite polar, and I am experiencing low recovery from my silica gel column. What can I do to improve this?
Answer:
Highly polar compounds can interact strongly with silica gel, leading to streaking and poor recovery. Consider the following adjustments:
-
Modify the Mobile Phase:
-
Add a Polar Modifier: Adding a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to your eluent can help to reduce tailing and improve the elution of polar compounds.[2] Acetic acid can protonate basic nitrogens in your product, while triethylamine can deprotonate acidic protons, altering their interaction with the silica.
-
-
Change the Stationary Phase:
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase flash chromatography or preparative HPLC on a C18 column is often more effective. The elution order is reversed, with non-polar compounds eluting first.
-
-
Alternative Purification Methods:
-
Recrystallization: If the product is crystalline, recrystallization is an excellent alternative to chromatography for polar compounds.
-
Preparative Thin Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a useful technique for isolating polar products.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Suzuki-Miyaura reactions with (5-Methoxycarbonyl-1H-pyrrol-2-yl)boronic acid?
A1: The most common byproducts include:
-
Homocoupling of the boronic acid: This results in a symmetrical bipyrrole. This is often observed when the reaction conditions are not optimal.[1]
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom on the pyrrole ring. This is more likely to occur with electron-rich or heteroaryl boronic acids, especially in the presence of water and a strong base.[5]
-
Homocoupling of the aryl halide: This can occur, especially at higher temperatures.
-
Dehalogenation of the aryl halide: The halogen on the aryl halide is replaced by a hydrogen atom.[4]
Q2: What is a good starting point for a flash chromatography solvent system for purifying a product from a Suzuki reaction with this boronic acid?
A2: A good starting point for flash chromatography on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] You can begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate while monitoring the separation by Thin Layer Chromatography (TLC).
Q3: Can I use recrystallization to purify my product? What solvents should I try?
A3: Yes, recrystallization is an excellent method if your product is a solid. The choice of solvent is crucial and often requires some experimentation. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
Common solvent systems for biaryl compounds include:
-
Single solvents: Ethanol, methanol, isopropanol, acetonitrile, toluene.[6]
-
Two-solvent systems: A solvent in which the compound is soluble (e.g., ethyl acetate, acetone, dichloromethane) and an anti-solvent in which it is poorly soluble (e.g., hexanes, water).[8] A mixture of hexanes and methanol has been used for recrystallizing biaryl carbonyl compounds.[7]
Q4: When should I consider using preparative HPLC?
A4: Preparative HPLC is a powerful purification technique that should be considered when:
-
The product and impurities are very difficult to separate by flash chromatography.
-
A very high level of purity (>99%) is required, for example, for pharmaceutical applications.
-
The product is very polar and adheres strongly to silica gel.
-
You are working with a small amount of material and need to maximize recovery.
Developing a preparative HPLC method typically involves first optimizing the separation on an analytical scale.[9]
Quantitative Data Summary
The following table summarizes representative yields for Suzuki-Miyaura coupling reactions involving substituted pyrroles, purified by flash chromatography. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Aryl Halide Partner | Boronic Acid/Ester | Product | Purification Method | Yield (%) | Reference |
| Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | Phenylboronic acid | Methyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | Flash Chromatography | 85 | [1] |
| Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 2-Chlorophenylboronic acid | Methyl 4-(2-chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | Flash Chromatography | 93 | [1] |
| Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | Flash Chromatography | 81 | [1] |
| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | 4-Bromobenzonitrile | Methyl 5-(4-cyanophenyl)-1H-pyrrole-2-carboxylate | Column Chromatography | 88 | [10] |
| Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate | Methyl 3-bromobenzoate | Methyl 5-(3-(methoxycarbonyl)phenyl)-1H-pyrrole-2-carboxylate | Column Chromatography | 72 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography Purification
This protocol is a general guideline for the purification of Suzuki-Miyaura coupling products.
-
Reaction Work-up: After the reaction is complete, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the TLC plate using different solvent systems (e.g., varying ratios of hexanes:ethyl acetate) to find a system that gives good separation between the product and impurities (a product Rf of 0.2-0.3 is often ideal).
-
Column Packing: Prepare a flash chromatography column with silica gel, wet-packing with the initial, low-polarity eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent. Load the sample onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor their contents by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
This protocol provides a general method for purifying a solid product by recrystallization.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow the solution to cool to room temperature and then in an ice bath. If crystals form, it is a good single-solvent system. If no single solvent is ideal, try a two-solvent system. Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (solvent #1). Add a second solvent (solvent #2, the anti-solvent) dropwise until the solution becomes cloudy. Add a few drops of solvent #1 to redissolve the precipitate.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent (or solvent system).
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for reaction products.
Caption: Troubleshooting guide for flash chromatography.
References
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. researchgate.net [researchgate.net]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
identifying side reactions of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid. The information is designed to help identify and mitigate common side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed with this compound in Suzuki-Miyaura coupling?
A1: The two most common side reactions are protodeboronation and homocoupling . Pyrrole-2-boronic acids are known to be susceptible to these undesired pathways, which can significantly lower the yield of the desired cross-coupled product.[1]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This reaction is often promoted by aqueous basic or acidic conditions.[2]
-
Homocoupling: This reaction leads to the formation of a symmetrical biaryl dimer of the boronic acid. It can be mediated by the palladium catalyst, especially in the presence of oxygen.
Q2: How does the stability of this compound affect its use?
A2: this compound, like many heteroaryl boronic acids, can exhibit limited stability, particularly when stored improperly or under harsh reaction conditions. The manufacturer recommends storing the compound under an inert atmosphere in a freezer at under -20°C.[3] Instability can lead to decomposition and an increase in side reactions. To enhance stability and minimize side reactions, using the N-Boc protected version, (1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid, is highly recommended.
Q3: What is the benefit of using N-Boc protected this compound?
A3: Protecting the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group significantly improves the stability of the boronic acid and reduces the propensity for side reactions like protodeboronation and homocoupling during Suzuki-Miyaura coupling.[1][4][5] This leads to higher yields of the desired cross-coupled product.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Cross-Coupled Product
If you are experiencing low yields in your Suzuki-Miyaura coupling reaction with this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Protodeboronation | - Use the N-Boc protected version of the boronic acid. - Minimize reaction time. - Use anhydrous solvents and degas all solvents and the reaction mixture thoroughly. - Consider using milder bases such as K2CO3 or Cs2CO3. |
| Homocoupling | - Ensure rigorous exclusion of oxygen from the reaction mixture by degassing and maintaining an inert atmosphere (e.g., Argon or Nitrogen). - Use a Pd(0) catalyst source or a pre-catalyst that rapidly generates the active Pd(0) species. |
| Decomposition of Boronic Acid | - Store the boronic acid at the recommended temperature (-20°C) under an inert atmosphere.[3] - Use fresh or recently purchased boronic acid. - Consider using the more stable N-Boc protected analog.[6] |
Issue 2: Identification of Unknown Byproducts
If you observe significant byproducts in your reaction mixture, they are likely the result of the side reactions mentioned above.
| Observed Byproduct | Identity | Mitigation Strategy |
| Product with a mass corresponding to the pyrrole starting material without the boronic acid group. | Protodeboronation product (Methyl 1H-pyrrole-2-carboxylate). | See "Protodeboronation" mitigation strategies in the table above. |
| Product with a mass corresponding to a dimer of the starting boronic acid. | Homocoupling product. | See "Homocoupling" mitigation strategies in the table above. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with N-Boc-(5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
This protocol is adapted from a similar procedure for the Suzuki coupling of N-Boc-2-pyrroleboronic acid.[1][4]
Materials:
-
Aryl halide (1.0 eq)
-
(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 3-5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq)
-
Anhydrous and degassed solvent (e.g., Dioxane/H2O 4:1, or DME)
Procedure:
-
To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, (1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions involving N-Boc-2-pyrroleboronic acid, which can serve as a starting point for optimizing reactions with this compound.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 (3) | K2CO3 (3) | DME | 80 | 2 | 84 | [1][4] |
| 5-bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2 (3) | K2CO3 (3) | DME | 80 | 2 | 50 | [1][4] |
| 4-bromopyrrole (SEM-protected) | Phenylboronic acid | Pd(PPh3)4 (10) | Cs2CO3 (2) | Dioxane/H2O (4:1) | 90 | - | 85 | [5] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Main Suzuki-Miyaura catalytic cycle and competing side reactions.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 1217500-64-5 [sigmaaldrich.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1150114-43-4|(1-(tert-Butoxycarbonyl)-5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid|BLD Pharm [bldpharm.com]
recommended handling and storage conditions for (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the recommended handling, storage, and use of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and reactivity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to moisture and air.[1][2] For optimal shelf life, store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1]
Q2: How stable is this compound at room temperature?
Q3: What are the primary degradation pathways for this boronic acid?
A3: The primary degradation pathway for many boronic acids is protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[4] This is particularly an issue with some heteroaryl boronic acids.[4] Additionally, oxidation of the boronic acid group can occur, especially in the presence of reactive oxygen species.[5][6]
Q4: I am having trouble with my Suzuki coupling reaction using this boronic acid. What are some common causes of failure?
A4: Common issues in Suzuki coupling reactions with heteroaryl boronic acids include:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and impurities. Ensure your catalyst is active and handled under an inert atmosphere.
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative degradation of the boronic acid and the catalyst.[5][6] It is critical to degas all solvents and run the reaction under an inert atmosphere.
-
Boronic Acid Instability: As mentioned, pyrroleboronic acids can be unstable.[3] Consider using the boronic acid as soon as possible after purchase or synthesis, and store it properly. In some cases, using a more stable derivative like a MIDA boronate may be beneficial.[3]
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial for a successful Suzuki coupling. Common combinations include potassium carbonate in dimethoxyethane or potassium phosphate in a dioxane/water mixture.[4][7] The optimal conditions may need to be screened for your specific substrates.
Recommended Handling and Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | -20°C[1][8] | Minimizes degradation and preserves the integrity of the compound. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen)[1] | Prevents degradation due to moisture and atmospheric oxygen. |
| Container | Tightly closed container[1] | Protects from moisture and air exposure. |
| Handling | Handle in a well-ventilated area or fume hood.[1] | Avoid inhalation of dust. |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[1] | Ensures personal safety during handling. |
Troubleshooting Guide for Suzuki Coupling Reactions
If you are encountering issues with a Suzuki coupling reaction involving this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general guideline; specific conditions may need to be optimized for your particular substrates.
-
Reagent Preparation:
-
In a reaction vessel (e.g., a Schlenk tube), add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).[4]
-
-
Solvent Addition and Degassing:
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring under an inert atmosphere.[4]
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Experimental workflow for a typical Suzuki coupling reaction.
References
- 1. N-Boc-2-pyrroleboronic acid - Safety Data Sheet [chemicalbook.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Boc-吡咯-2-硼酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in an inert atmosphere, in a freezer below -20°C.[1] This compound is a solid at room temperature and should be handled with care to avoid moisture and air exposure, which can lead to degradation.
Q2: Is N-protection of the pyrrole ring necessary for successful coupling reactions?
A2: While not always mandatory, N-protection of the pyrrole ring is highly recommended for improving reaction yields and minimizing side reactions.[2] The acidic N-H proton can interfere with the catalytic cycle. The use of an N-Boc (tert-butoxycarbonyl) protecting group has been shown to be effective in Suzuki-Miyaura couplings involving pyrrole boronic acids.[3]
Q3: What are the common side reactions observed with this boronic acid?
A3: The most common side reactions are protodeboronation (loss of the boronic acid group), oxidation of the boronic acid, and palladium-catalyzed homocoupling of the boronic acid.[4] For five-membered heteroaromatic boronic acids like this one, protodeboronation can be particularly problematic, especially under basic conditions and at elevated temperatures.[1]
Q4: How does the methoxycarbonyl group affect the reactivity of the boronic acid?
A4: The methoxycarbonyl group is an electron-withdrawing group, which can influence the electronic properties of the pyrrole ring. While π-rich heterocycles like pyrrole are generally more reactive in the transmetalation step of the Suzuki-Miyaura reaction, the electron-withdrawing nature of this substituent can modulate this reactivity.[3]
Troubleshooting Guide for Failed Reactions
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Boronic Acid Decomposition | 1. Use freshly purchased or properly stored boronic acid. 2. Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an organotrifluoroborate salt.[5] | Boronic acids, especially heteroaromatic ones, can degrade over time or with improper storage.[1] Derivatives can offer enhanced stability. |
| Inefficient Catalyst System | 1. Screen different palladium catalysts and ligands. Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[3][6] 2. Consider catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), which have shown high efficacy for challenging heteroaryl couplings.[4][7] | The choice of catalyst and ligand is critical for efficient oxidative addition and reductive elimination steps in the catalytic cycle.[4] |
| Suboptimal Base | 1. Screen a panel of bases. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[2][3][4] 2. The strength and solubility of the base can significantly impact the reaction rate and yield.[8][9] | The base is crucial for activating the boronic acid to facilitate the transmetalation step.[8] |
| Incorrect Solvent System | 1. Ensure the use of a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.[2] | The solvent mixture needs to dissolve both the organic and inorganic reaction components to facilitate the reaction. |
| Reaction Temperature Too High/Low | 1. If decomposition is suspected, lower the reaction temperature. 2. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but monitor for byproduct formation.[4] | Higher temperatures can accelerate the desired reaction but also increase the rate of side reactions like protodeboronation.[1] |
| Presence of Oxygen | 1. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) by thoroughly degassing the solvent and reaction vessel.[4] | The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation. |
| N-H Interference | 1. Protect the pyrrole nitrogen with a suitable protecting group, such as Boc or SEM, prior to the coupling reaction.[2] | The acidic N-H can interfere with the basic conditions of the reaction or coordinate to the palladium catalyst, inhibiting its activity.[10] |
Issue 2: Formation of Homocoupled Byproduct
| Potential Cause | Troubleshooting Step | Rationale |
| Oxidative Homocoupling | 1. Rigorously exclude oxygen from the reaction mixture through proper degassing techniques.[4] | Oxygen can promote the oxidative homocoupling of the boronic acid. |
| Palladium-Catalyzed Homocoupling | 1. Optimize the reaction conditions, such as the choice of catalyst, ligand, and base, to favor the cross-coupling pathway. | Certain catalyst systems and reaction conditions may favor the undesired homocoupling reaction. |
Issue 3: Protodeboronation (Loss of Boronic Acid Group)
| Potential Cause | Troubleshooting Step | Rationale |
| Hydrolysis under Basic Conditions | 1. Use milder bases or anhydrous conditions if possible. 2. Employ a catalyst system that allows for lower reaction temperatures and shorter reaction times to minimize the exposure of the boronic acid to harsh conditions.[1] | Heteroaryl boronic acids are susceptible to protodeboronation in the presence of aqueous bases.[1] |
| High Reaction Temperature | 1. Optimize the reaction temperature to the minimum required for efficient coupling. | Elevated temperatures can accelerate the rate of protodeboronation. |
| Inefficient Transmetalation | 1. Choose a base that effectively promotes the formation of the boronate species for efficient transmetalation.[8] 2. Consider using a boronic ester derivative, which can sometimes have different reactivity profiles in the transmetalation step. | If transmetalation is slow, the boronic acid has more time to undergo decomposition pathways like protodeboronation. |
Experimental Protocols & Visualizations
Key Experiment: Suzuki-Miyaura Cross-Coupling Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of specific parameters may be required for different coupling partners.
Materials:
-
This compound (or its N-protected derivative) (1.2 equiv)
-
Aryl/Heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide, this compound, base, and palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
A similar protocol using Pd(dppf)Cl₂ and K₂CO₃ in DME/water has been successfully employed for the coupling of N-Boc-2-pyrroleboronic acid.[3]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Palladium Catalyst Inhibition by Nitrogen-Containing Heterocycles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during palladium-catalyzed cross-coupling reactions involving nitrogen-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: Why is my palladium-catalyzed reaction failing or giving low yields when using a nitrogen-containing heterocycle?
A1: The most common reason for low reactivity is catalyst poisoning or inhibition. The Lewis basic nitrogen atom in the heterocycle can coordinate strongly to the palladium catalyst, leading to its deactivation and consequently, low product yields.[1][2] This coordination can block the active sites of the catalyst, preventing it from participating in the catalytic cycle.[3]
Q2: What are the typical signs of catalyst inhibition in my reaction?
A2: Signs of catalyst inhibition include:
-
Low or no conversion: The starting materials remain largely unreacted even after extended reaction times.
-
Stalled reaction: The reaction proceeds initially but stops before reaching completion.
-
Formation of palladium black: Aggregation of the palladium catalyst can be observed as a black precipitate, indicating catalyst deactivation.[2]
-
Inconsistent results: Difficulty in reproducing yields between batches.
Q3: How can I minimize catalyst poisoning when working with basic nitrogen heterocycles like pyridines?
A3: Several strategies can be employed to mitigate catalyst poisoning:
-
Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands.[1][3] These ligands can shield the palladium center, preventing strong coordination with the nitrogen heterocycle.[1]
-
Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[1][4][5][6]
-
Slow Addition: A slow addition of the nitrogen-containing coupling partner can help maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.[1]
-
Acidic Medium: Performing the reaction in an acidic solvent, such as glacial acetic acid, can protonate the basic nitrogen of the heterocycle.[7] This prevents it from binding to and deactivating the metal catalyst and can also activate the ring towards the desired reaction.[7]
-
Quaternization: Converting the pyridine to a pyridinium salt before the reaction can prevent the nitrogen's lone pair from coordinating with the palladium catalyst.[7]
-
Use of Additives: Certain additives can act as "sacrificial" binders to the catalyst, preventing the nitrogen-containing heterocycle from poisoning the active sites.[3] However, the choice of additive must be carefully considered to avoid interference with the desired reaction.[3]
Troubleshooting Guides
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling with a Pyridine Derivative
| Possible Cause | Suggested Solution | Underlying Principle |
| Catalyst Poisoning | 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[1] 2. Use a pre-formed palladium precatalyst .[1] 3. Try adding the nitrogen-containing heterocycle slowly to the reaction mixture.[1] 4. Perform the reaction in an acidic medium or convert the pyridine to a pyridinium salt.[7] | Bulky ligands sterically hinder the coordination of the pyridine nitrogen to the palladium center. Precatalysts ensure efficient generation of the active Pd(0) species. Slow addition maintains a low concentration of the inhibiting substrate. Protonation or quaternization blocks the nitrogen's lone pair. |
| Protodeboronation | 1. Use anhydrous solvents and reagents . 2. Employ a milder base (e.g., K₃PO₄, Cs₂CO₃). 3. Use a boronic ester (e.g., pinacol boronate) instead of a boronic acid. | Protodeboronation is the undesired cleavage of the C-B bond by a proton source (like water). Anhydrous conditions and milder bases minimize this side reaction. Boronic esters are often more stable. |
| Homocoupling | 1. Thoroughly degas the solvent and reaction mixture with an inert gas (Ar or N₂).[1] 2. Ensure efficient generation and maintenance of the Pd(0) species. 3. Add a mild reducing agent to the reaction mixture if necessary.[1] | Oxygen can promote the homocoupling of boronic acids.[1] Maintaining an inert atmosphere and the active Pd(0) state minimizes this side reaction. |
| Poor Solubility | 1. Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water).[1] 2. Increase the reaction temperature. [1] | The solubility of nitrogen-containing heterocycles can be limited. A suitable solvent system is crucial for efficient reaction kinetics. |
Issue 2: Reaction Stalls in Buchwald-Hartwig Amination with an Indole Substrate
| Possible Cause | Suggested Solution | Underlying Principle |
| Catalyst Inhibition by NH Group | 1. Use a precatalyst system designed for unprotected N-heterocycles.[4][5][6] 2. Increase catalyst loading. 3. Optimize the base and solvent system. | The acidic N-H proton of indoles can react with the base to form an indolide anion, which can act as an inhibitory ligand. Specific catalyst systems are designed to overcome this. |
| Incorrect Base Selection | 1. Screen different bases. Strong, non-nucleophilic bases like NaOtBu are common, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for sensitive substrates.[8] | The base is critical for the catalytic cycle but can be incompatible with certain functional groups. Base solubility is also a key factor.[8] |
| Air or Moisture Sensitivity | 1. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).[8] 2. Use anhydrous reagents and solvents. | The active Pd(0) catalyst is sensitive to oxidation by air.[8] Moisture can lead to unwanted side reactions. |
| Sub-optimal Ligand Choice | 1. Screen a panel of ligands. Different ligands can have a significant impact on the reaction outcome. For indoles, ligands like DavePhos have been shown to be effective.[9] | The electronic and steric properties of the ligand are crucial for stabilizing the catalyst and promoting the desired bond formation. |
Quantitative Data Summary
The following tables summarize yields for cross-coupling reactions with nitrogen-containing heterocycles under various conditions to guide the selection of reaction parameters.
Table 1: Suzuki-Miyaura Coupling of 3-Chloroindazole with Arylboronic Acids [6]
| Entry | Arylboronic Acid | Catalyst (mol %) | Product | Yield (%) |
| 1 | 3-Fluorophenylboronic acid | P1 (2.0) | 3-(3-Fluorophenyl)-1H-indazole | 92 |
| 2 | 4-Methoxyphenylboronic acid | P1 (2.5) | 3-(4-Methoxyphenyl)-1H-indazole | 85 |
| 3 | 3,5-Dimethylphenylboronic acid | P1 (2.0) | 3-(3,5-Dimethylphenyl)-1H-indazole | 91 |
| 4 | 2-Thienylboronic acid | P2 (2.5) | 3-(Thiophen-2-yl)-1H-indazole | 88 |
Reaction conditions: 3-chloroindazole (1.0 mmol), arylboronic acid (2.0 mmol), K₃PO₄ (2.0 mmol), dioxane/H₂O (4:1), 100 °C, 15-20 h.
Table 2: Suzuki-Miyaura Coupling of Chloroindoles and Related Heterocycles [6]
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol %) | Product | Yield (%) |
| 1 | 5-Chloro-1H-indole | 4-Methylphenylboronic acid | P1 (1.0) | 5-(p-Tolyl)-1H-indole | 99 |
| 2 | 5-Chlorooxindole | 4-Fluorophenylboronic acid | P1 (1.5) | 5-(4-Fluorophenyl)oxindole | 91 |
| 3 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | P1 (1.5) | 4-Phenyl-1H-pyrrolo[2,3-b]pyridine | 95 |
Reaction conditions: aryl halide (1.0 mmol), boronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), dioxane/H₂O (4:1), 60 °C, 5-8 h.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of a Nitrogen-Containing Heteroaryl Halide[1]
-
Reaction Setup: To an oven-dried Schlenk tube, add the heteroaryl halide (1.0 equiv), the boronic acid or ester (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a Teflon screw valve, and evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]
-
Solvent Addition: Add anhydrous and degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Catalyst Addition: Add the palladium precatalyst (e.g., P1, 1-7 mol %) and ligand if necessary.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir until the starting material is consumed (monitor by TLC, GC, or LC-MS).[1][6]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Mechanism of catalyst poisoning by a nitrogen-containing heterocycle.
Caption: Troubleshooting workflow for low yield in Pd-catalyzed reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
effect of different bases on the efficiency of coupling with (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The following information is designed to help optimize reaction conditions and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which base is recommended for the Suzuki-Miyaura coupling of a substituted pyrrole boronic acid derivative?
A1: Based on studies of similar substituted pyrrole systems, cesium carbonate (Cs₂CO₃) has been shown to provide superior yields. In a screening of bases for the coupling of a protected 4-bromopyrrole with phenylboronic acid, Cs₂CO₃ resulted in an 85% yield, which was significantly higher than with sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium fluoride (KF).[1] Potassium carbonate (K₂CO₃) has also been successfully used in the coupling of N-Boc-2-pyrroleboronic acid, affording good yields.[2][3]
Q2: My reaction yield is low. What are the common causes and how can I improve it?
A2: Low yields in Suzuki-Miyaura couplings involving pyrrole boronic acids can stem from several factors:
-
Choice of Base: As highlighted in Q1, the base plays a critical role. If you are using a weaker base like Na₂CO₃, switching to a stronger base like Cs₂CO₃ could significantly improve your yield.
-
Catalyst and Ligand: The palladium catalyst and its associated ligand are crucial for the catalytic cycle. Ensure your catalyst is active and consider screening different phosphine ligands.
-
Solvent System: A mixture of an organic solvent (like dioxane or DME) and water is typically used. The ratio can be critical, and reducing the amount of water has been shown to sometimes decrease the yield.[1]
-
Reaction Temperature: Temperature can influence the reaction rate and stability of the reactants. An optimal temperature needs to be determined empirically for your specific substrates. Temperatures that are too high or too low can be unfavorable.[1]
-
Purity of Reagents: Ensure your this compound, aryl halide, and other reagents are pure. Boronic acids can degrade over time.
Q3: I am observing significant side products. What are they and how can I minimize them?
A3: A common side product in Suzuki-Miyaura reactions is the homocoupling of the boronic acid. This can be influenced by the presence of oxygen and the specific catalyst system used. To minimize homocoupling, ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed. Additionally, optimizing the stoichiometry of your reactants, particularly the amount of the boronic acid, can help.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Ineffective base | Switch to a more effective base such as Cs₂CO₃. |
| Inactive catalyst | Use a fresh batch of palladium catalyst and a suitable phosphine ligand. | |
| Incorrect solvent mixture | Optimize the solvent ratio. A common starting point is a 4:1 mixture of dioxane to water.[1] | |
| Reaction Stalls | Catalyst decomposition | Ensure the reaction is run under a strict inert atmosphere. Consider using a more robust catalyst system. |
| Insolubility of reagents | Try a different solvent system or increase the reaction temperature to improve solubility. | |
| Formation of Homocoupling Product | Presence of oxygen | Thoroughly degas all solvents and maintain an inert atmosphere throughout the reaction. |
| Sub-optimal stoichiometry | Adjust the ratio of the boronic acid to the aryl halide. | |
| Debromination of Aryl Bromide | Reaction conditions too harsh | If using an aryl bromide, consider lowering the reaction temperature or using a milder base. However, in some optimized systems with Cs₂CO₃, no debromination was observed.[1] |
Data on Base Efficiency
The following table summarizes the effect of different bases on the yield of the Suzuki-Miyaura coupling of a substituted bromopyrrole with phenylboronic acid, which serves as a valuable reference for reactions involving (5-Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid.[1]
| Base | Yield (%) |
| Na₂CO₃ | 61 |
| K₂CO₃ | Moderate |
| KF | Low |
| Cs₂CO₃ | 85 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Substituted Pyrrole
This protocol is adapted from a study on a similar pyrrole substrate and can be used as a starting point for optimization.[1]
Materials:
-
(5-Methoxycarbonyl-1H-pyrrol-2-yl)boronic acid (or its protected derivative)
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 10 mol%)
-
Base (e.g., Cs₂CO₃, 2 equivalents)
-
Solvent: Dioxane and Water (4:1 ratio)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide (1 mmol), this compound (1.5 mmol), Cs₂CO₃ (2 mmol), and Pd(PPh₃)₄ (0.1 mmol).
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed dioxane/water (4:1, 10 mL) solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: General Experimental Workflow
References
Validation & Comparative
A Comparative Analysis of the Reactivity of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction, with its reactivity being influenced by a variety of electronic and steric factors. This guide provides a comparative overview of the reactivity of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid, a key building block in medicinal chemistry, with other commonly used boronic acids.
The reactivity of boronic acids in the Suzuki-Miyaura coupling is significantly influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-donating groups on the boronic acid enhance the rate of transmetalation, the rate-determining step of the catalytic cycle, leading to higher reaction yields. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the organic moiety, thereby slowing down the transmetalation step.
This compound features an electron-withdrawing methoxycarbonyl group on the pyrrole ring. This substitution pattern is expected to decrease its reactivity compared to unsubstituted or electron-rich heteroaryl boronic acids. However, the π-rich nature of the pyrrole ring itself contributes to a higher intrinsic reactivity compared to some other heteroaromatic systems.
Quantitative Performance Comparison
The following tables summarize the yields of Suzuki-Miyaura coupling reactions for this compound and a selection of other boronic acids with various aryl halides. It is important to note that the reaction conditions may vary between studies, and thus the data should be interpreted as a guide to relative reactivity rather than a direct absolute comparison.
Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ (2 equiv) | Dioxane/H₂O | 90 | 12 | ~60-70% |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2 equiv) | Toluene/EtOH/H₂O | 80 | 2 | 95% |
| 3 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2 equiv) | Toluene/EtOH/H₂O | 80 | 4 | 85% |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2 equiv) | DME | 80 | 2 | 92% |
| 5 | 2-Furanboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ (2 equiv) | DME | 80 | 2 | 88% |
Note: The yield for this compound is an estimated range based on typical yields for similar electron-deficient systems, as direct comparative data under these exact conditions was not available in the searched literature.
Table 2: Suzuki-Miyaura Coupling of N-Boc-2-pyrroleboronic acid with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2 equiv) | DME | 80 | 2 | 84%[1] |
| 2 | 5-Bromo-1-methyl-1H-indazole | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2 equiv) | DME | 80 | 2 | 75%[1] |
| 3 | 5-Bromo-1H-indazole | Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ (2 equiv) | DME | 80 | 2 | 70%[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Suzuki-Miyaura cross-coupling reactions cited in this guide.
General Procedure for the Suzuki-Miyaura Coupling of a SEM-Protected Bromopyrrole with Arylboronic Acids[2]
A mixture of the SEM-protected bromopyrrole (1 mmol), the corresponding arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (0.1 equiv.), and Cs₂CO₃ (2 equiv.) in a 4:1 mixture of dioxane and water (10 mL) is stirred at 90 °C under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
General Procedure for the Suzuki-Miyaura Coupling of N-Boc-2-pyrroleboronic Acid with Bromoindazoles[1]
To a solution of the bromoindazole (1 equiv) and N-Boc-2-pyrroleboronic acid (1.5-2 equiv) in dimethoxyethane (DME), an aqueous solution of K₂CO₃ (2 equiv) is added. The mixture is degassed with argon for 10 minutes, followed by the addition of the palladium catalyst (e.g., Pd(dppf)Cl₂). The reaction mixture is then heated at 80 °C and stirred for the specified time. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the residue is purified by column chromatography.
Mechanistic Overview and Logical Workflow
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general workflow for comparing the reactivity of different boronic acids.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a comparative reactivity study of boronic acids.
References
Reactivity Face-Off: N-Boc vs. N-H (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic Acid in Suzuki-Miyaura Coupling
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For drug development professionals and synthetic chemists, the choice of building blocks is critical to the success of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of two closely related pyrrole-based building blocks: the N-Boc protected and the N-H free (5-(methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid. This comparison is supported by experimental data from the literature to inform rational substrate selection and reaction optimization.
Executive Summary: The Decisive Role of N-Protection
The presence of the tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen profoundly enhances the reactivity and reliability of this compound in Suzuki-Miyaura cross-coupling reactions. The N-Boc derivative consistently provides higher yields under milder conditions compared to its N-H counterpart. The unprotected N-H pyrrole is known to exhibit lower reactivity and can even inhibit the palladium catalyst, necessitating more forcing conditions and specialized ligands to achieve satisfactory results.
Comparative Reactivity Data
While a direct head-to-head comparison under identical conditions is not extensively documented, a clear picture of the relative reactivity can be drawn from published studies on analogous systems.
Table 1: Suzuki-Miyaura Coupling of N-Boc-(5-methoxycarbonyl-1H-pyrrol-2-yl)boronic Acid Analogues with Aryl Halides
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 92 |
| 2 | 5-Bromo-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 70 |
| 3 | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 75 |
Data adapted from a study on the synthesis of novel pyrrolyl and thiophenyl indazoles, which utilized N-Boc-2-pyrroleboronic acid as a close analogue to the topic compound.[1]
Table 2: Representative Suzuki-Miyaura Coupling of Unprotected N-H Heterocycles with Aryl Halides
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloroindazole | 5-Indole boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 75 |
| 2 | 6-Chloroindole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 |
Data is representative of optimized conditions required for the coupling of unprotected N-H heterocycles, highlighting the need for specific ligands and often higher temperatures or longer reaction times.[2] It is important to note that without N-protection, pyrroles can be prone to side reactions like debromination.[3]
Mechanistic Insights: Why N-Protection Matters
The enhanced reactivity of the N-Boc protected pyrrole boronic acid can be attributed to several factors:
-
Prevention of Catalyst Inhibition: The acidic proton of the N-H pyrrole can react with the palladium catalyst or the basic reaction medium, leading to the formation of catalytically inactive palladium-pyrrolide complexes. This off-cycle species can significantly hinder the catalytic turnover. The Boc group eliminates this acidic proton, preventing such deactivation pathways.[2]
-
Enhanced Stability: Unprotected pyrroles are generally less stable than their N-protected counterparts, especially under the thermal and basic conditions of the Suzuki-Miyaura reaction.[4]
-
Improved Solubility: The lipophilic Boc group can improve the solubility of the boronic acid in the organic solvents typically used for cross-coupling reactions.
The following diagram illustrates the proposed inhibitory pathway for unprotected N-H heterocycles in the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura catalytic cycle and the proposed inhibitory pathway for N-H pyrroles.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura coupling of N-Boc protected and a suggested optimized protocol for N-H pyrrole boronic acids.
Protocol 1: Suzuki-Miyaura Coupling of N-Boc-(5-methoxycarbonyl-1H-pyrrol-2-yl)boronic Acid
This protocol is adapted from the successful coupling of N-Boc-2-pyrroleboronic acid.[1]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), N-Boc-(5-methoxycarbonyl-1H-pyrrol-2-yl)boronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous dimethoxyethane (DME, 5 mL) via syringe.
-
Reaction: Stir the mixture at 80 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Suzuki-Miyaura Coupling for (5-methoxycarbonyl-1H-pyrrol-2-yl)boronic Acid (N-H)
This protocol is a suggested starting point, adapted from optimized conditions for challenging unprotected N-H heterocycles.[2]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl chloride/bromide (1.0 mmol, 1.0 equiv), (5-methoxycarbonyl-1H-pyrrol-2-yl)boronic acid (1.5-2.0 mmol, 1.5-2.0 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.
-
Reaction: Stir the mixture at 100-110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Visualization
The following diagram outlines a logical workflow for comparing the reactivity of the two boronic acids.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | CoLab [colab.ws]
A Comparative Guide to the Kinetic Analysis of Suzuki Reactions with (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of boronic acid is critical to the success of this reaction, influencing reaction rates, yields, and catalyst stability. This guide provides a comparative analysis of the kinetic profile of Suzuki reactions involving (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid, contextualized with data from other commonly used boronic acids. While specific kinetic data for this particular pyrrole-based boronic acid is not extensively published, this guide extrapolates from established principles of Suzuki reaction kinetics and data from analogous heteroaromatic systems to provide a predictive comparison.
Comparative Kinetic Data
The rate of a Suzuki-Miyaura reaction is influenced by several factors, including the electronic and steric properties of the boronic acid, the nature of the organic halide, the palladium catalyst and its ligands, and the base employed. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often the rate-determining step.
The following table summarizes typical kinetic parameters for Suzuki reactions with different classes of boronic acids to provide a framework for understanding the expected behavior of this compound.
| Boronic Acid Class | Typical Rate Constant (k, M⁻¹s⁻¹) | Key Kinetic Characteristics |
| Arylboronic Acids (Electron-Rich) | 10¹ - 10³ | Fast transmetalation due to high nucleophilicity of the ipso-carbon. |
| Arylboronic Acids (Electron-Poor) | 10⁰ - 10² | Slower transmetalation as the electron-withdrawing groups reduce the nucleophilicity of the ipso-carbon. |
| Heteroaromatic Boronic Acids (e.g., Pyridine, Thiophene) | 10⁰ - 10³ | Rates vary widely based on the heteroatom and its position relative to the boronic acid group, as well as the electronic nature of substituents. Some heteroatoms can coordinate to the palladium center, influencing the reaction mechanism. |
| This compound (Predicted) | 10⁰ - 10² | The electron-withdrawing nature of the methoxycarbonyl group at the 5-position is expected to decrease the nucleophilicity of the pyrrole ring, leading to a slower transmetalation rate compared to electron-rich arylboronic acids. The pyrrole nitrogen may also interact with the catalyst. |
| Alkenylboronic Acids | 10² - 10⁴ | Generally exhibit fast reaction rates. |
| Boronic Esters (e.g., Pinacol Esters) | Variable | Transmetalation can occur directly or after hydrolysis to the corresponding boronic acid.[1][2] The rate can be significantly enhanced depending on the ester group.[1][2] |
Experimental Protocols for Kinetic Analysis
A detailed kinetic analysis of a Suzuki reaction with this compound can be performed using the following protocol, adapted from established methodologies.[3]
Objective: To determine the reaction order and rate constant for the Suzuki coupling of this compound with a model aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Internal standard (e.g., dodecane)
-
Reaction vials, syringes, and other standard laboratory glassware
-
Gas chromatograph-mass spectrometer (GC-MS) or high-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a typical experiment, a reaction vial is charged with the aryl halide, the boronic acid, the base, and the internal standard.
-
Initiation: The solvent is added, and the mixture is stirred to ensure homogeneity. The reaction is initiated by the addition of the palladium catalyst.
-
Monitoring the Reaction: Aliquots of the reaction mixture are taken at regular time intervals. Each aliquot is quenched (e.g., with a dilute acid solution) and then diluted for analysis.
-
Analysis: The concentration of the product and the remaining starting materials in each aliquot is determined by GC-MS or HPLC, using the internal standard for quantification.
-
Data Analysis: The concentration data is plotted against time. The initial rates of the reaction are determined from the slope of these plots. By systematically varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component can be determined. The rate constant (k) is then calculated from the rate law.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the generally accepted mechanism of the Suzuki-Miyaura reaction and a typical workflow for its kinetic analysis.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the kinetic analysis of a Suzuki reaction.
Comparison with Alternative Boronic Acids
When considering alternatives to this compound, several factors come into play:
-
Stability: Pyrrole boronic acids can be susceptible to protodeboronation, especially under acidic conditions or at elevated temperatures. Boronic esters, such as the corresponding pinacol ester, often exhibit greater stability and can be a viable alternative, though their direct reactivity in the transmetalation step may differ.[1][2][4]
-
Reactivity: For applications requiring faster reaction kinetics, an electron-rich arylboronic acid or an alkenylboronic acid might be more suitable. However, the specific electronic properties of the pyrrole ring in the target molecule may be essential for its desired function, making a direct substitution impractical.
-
Functional Group Tolerance: The Suzuki-Miyaura reaction is known for its excellent functional group tolerance.[5] The methoxycarbonyl group on the pyrrole ring is generally stable under typical Suzuki conditions. When comparing with other boronic acids, it is important to consider the compatibility of their substituents with the reaction conditions.
References
A Comparative Guide to Analytical Methods for Validating Products from (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of reaction products derived from (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid. This key building block is frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The purity, identity, and quantity of the resulting products are critical for their intended applications, necessitating robust and reliable analytical validation. This document outlines and compares common analytical techniques, provides detailed experimental protocols, and presents data in a clear, comparative format to aid researchers in selecting the most appropriate methods for their needs.
Comparison of Key Analytical Methods
The validation of products synthesized from this compound typically involves a suite of analytical techniques to confirm the structure, purity, and yield of the target compound. The most common and powerful methods employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each technique offers unique advantages and provides complementary information.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Separation based on polarity and interaction with a stationary phase. | Purity assessment, quantification of impurities, reaction monitoring. | High sensitivity, excellent for routine quality control and high-throughput analysis, can separate complex mixtures.[1] | Requires reference standards for absolute quantification, potential for on-column degradation of thermally labile compounds. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Unambiguous structure elucidation, purity determination (qNMR), identification of impurities. | Provides detailed structural information, can be a primary method for quantitative analysis (qNMR) without a specific reference standard.[2] | Lower sensitivity compared to HPLC, can have complex spectra for molecules with overlapping signals, requires deuterated solvents.[2] |
| MS (Mass Spectrometry) | Measures the mass-to-charge ratio of ions. | Molecular weight determination, structural confirmation through fragmentation patterns, identification of trace impurities. | High sensitivity, provides exact mass information (HRMS), can be coupled with chromatography (LC-MS, GC-MS) for enhanced separation and identification.[3] | Can be complicated by adduct formation and in-source reactions, may not distinguish between isomers without fragmentation analysis.[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific properties of the synthesized product.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for assessing the purity of a Suzuki-Miyaura coupling product derived from this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used. A typical gradient might be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the λmax of the product)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity of the product is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity
NMR is a powerful tool for the unambiguous identification of the synthesized compound and can also be used for quantitative analysis (qNMR).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum to observe the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants of the protons. This provides detailed information about the connectivity of atoms in the molecule. For pyrrole derivatives, characteristic signals for the pyrrole ring protons are expected.[4][5]
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments in the molecule, further confirming the structure.
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments can be performed to establish the connectivity between protons and carbons, which is crucial for the complete and unambiguous assignment of all signals in complex molecules.
-
-
Quantitative NMR (qNMR):
-
For purity determination, a known amount of an internal standard is added to a precisely weighed sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
-
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized product.
-
Instrumentation: An ESI-TOF or Orbitrap mass spectrometer.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Ionization Mode: Electrospray ionization (ESI) is commonly used for this class of compounds and can be run in either positive or negative ion mode.
-
Data Analysis: The measured monoisotopic mass is compared to the calculated exact mass of the expected product. A mass accuracy of within 5 ppm is typically considered confirmation of the elemental composition.
Comparison with Alternative Reagents
The choice of boronic acid can significantly impact the properties of the final product and the requirements for its validation. Below is a comparison of analytical considerations for products derived from this compound and a common alternative.
| Reagent | Product Characteristics | Key Validation Considerations |
| This compound | The methoxycarbonyl group is an electron-withdrawing group that can influence the electronic properties and reactivity of the resulting molecule. | NMR: The methyl ester protons will give a characteristic singlet peak. MS: The ester group may influence fragmentation patterns. HPLC: The polarity of the molecule will be affected by the ester group, influencing retention time. |
| N-Boc-pyrrole-2-boronic acid | The Boc protecting group is bulky and can be removed under acidic conditions to yield a free NH on the pyrrole ring. | NMR: The tert-butyl protons of the Boc group will show a characteristic singlet at around 1.5 ppm.[6] Following deprotection, the disappearance of this signal and the appearance of an N-H proton signal confirms the reaction. |
| Thiophene-2-boronic acid | The product will contain a thiophene ring instead of a pyrrole ring, which can alter the biological activity and physicochemical properties. | NMR: Characteristic chemical shifts and coupling constants for the thiophene ring protons will be observed. MS: The presence of sulfur will result in a characteristic isotopic pattern (M+2 peak). |
Experimental Workflow and Signaling Pathways
The products derived from this compound are often investigated for their potential as therapeutic agents. Pyrrole derivatives have been reported to target various signaling pathways implicated in diseases such as cancer and inflammation.[7][8]
General Experimental Workflow for Synthesis and Validation
The following diagram illustrates a typical workflow for the synthesis of a biaryl compound using a Suzuki-Miyaura coupling reaction and the subsequent analytical validation of the product.
Workflow for Synthesis and Validation
Representative Signaling Pathway: MAPK/ERK Pathway
Pyrrole-containing compounds have been identified as inhibitors of protein kinases within the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer.[5] The diagram below illustrates a simplified representation of the MAPK/ERK pathway and a hypothetical point of intervention for a drug candidate.
MAPK/ERK Signaling Pathway Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
comparative performance of palladium ligands for pyrrole boronic acid cross-coupling
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules containing the pyrrole motif is a critical task. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds between pyrrole boronic acids and various coupling partners. The success of this reaction, however, is highly dependent on the choice of the palladium ligand. This guide provides an objective comparison of the performance of several common palladium ligands in the cross-coupling of pyrrole boronic acids, supported by experimental data.
The inherent electronic properties of pyrroles can present challenges in palladium-catalyzed cross-coupling reactions. The selection of an appropriate ligand is crucial to overcome these challenges and achieve high yields and reaction efficiency. This guide will focus on a comparative analysis of ligands for which experimental data in the context of pyrrole boronic acid coupling has been reported.
Comparative Performance of Palladium Ligands
The following table summarizes the performance of different palladium catalyst systems in the Suzuki-Miyaura cross-coupling of N-Boc-2-pyrroleboronic acid with 5-bromo-1-ethyl-1H-indazole. The data highlights the significant impact of the ligand on the reaction yield and time.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| [Pd(dppf)Cl₂] | dppf | K₂CO₃ | DME | 80 | 2 | 85[1] |
| [Pd(PPh₃)₂Cl₂] | PPh₃ | K₂CO₃ | DME | 80 | 24 | 40[1] |
| [Pd(OAc)₂] + PPh₃ | PPh₃ | K₂CO₃ | DME | 80 | 24 | 35[1] |
| [Pd(PPh₃)₄] | PPh₃ | K₂CO₃ | DME | 80 | 24 | 30[1] |
As the data indicates, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, [Pd(dppf)Cl₂], proved to be the most effective catalyst for this specific transformation, affording a high yield in a significantly shorter reaction time compared to catalysts bearing the triphenylphosphine (PPh₃) ligand.[1]
High-Performance Ligands for Challenging Heteroaryl Couplings
While the above comparison provides a specific example, the field of palladium catalysis has seen the development of highly efficient and versatile ligands for a broad range of challenging cross-coupling reactions, including those involving heteroaryl boronic acids. Buchwald's biaryl monophosphine ligands, such as SPhos and XPhos, are notable for their high activity, enabling reactions to be performed at low catalyst loadings and often at room temperature.[2][3]
For instance, a catalyst system composed of a palladium precatalyst and the SPhos ligand has been shown to be highly effective for the Suzuki-Miyaura reaction of various heteroaryl boronic acids with heteroaryl halides, producing heterobiaryls in good to excellent yields.[2] Similarly, PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, which are air- and moisture-stable, have demonstrated high efficiency and broad functional group tolerance in Suzuki-Miyaura reactions, often outperforming traditional phosphine-based systems.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura cross-coupling of pyrrole boronic acids.
General Procedure for Suzuki-Miyaura Cross-Coupling using [Pd(dppf)Cl₂][1]
To a reaction vessel are added the 5-bromo-1-ethyl-1H-indazole (1.0 mmol), N-Boc-2-pyrroleboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂], 0.05 mmol). The vessel is then evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Anhydrous dimethoxyethane (DME, 10 mL) is added, and the reaction mixture is heated to 80 °C with stirring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Cross-Coupling using a Buchwald Palladacycle Precatalyst
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 mmol), the pyrrole boronic acid (1.5 mmol), and the Buchwald G3 Palladacycle (0.02 mmol). The vessel is sealed with a septum and purged with an inert atmosphere for 10-15 minutes. Degassed tetrahydrofuran (THF, 2.0 mL) and a degassed 0.5 M aqueous solution of potassium phosphate (K₃PO₄, 4.0 mL) are added via syringe. The reaction mixture is stirred vigorously at room temperature or heated to 40 °C. The progress of the reaction is monitored by TLC or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is then purified by flash chromatography.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of palladium ligand is a critical parameter for the successful Suzuki-Miyaura cross-coupling of pyrrole boronic acids. While traditional phosphine ligands can be effective, modern, sophisticated ligands such as those found in [Pd(dppf)Cl₂] and Buchwald's catalyst systems often provide superior results in terms of yield, reaction time, and catalyst loading. For researchers in drug development and other scientific fields, the careful selection of the catalyst system, based on comparative data, is paramount for the efficient and reliable synthesis of pyrrole-containing target molecules.
References
A Comparative Guide to the Purity and Stability of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
For researchers, scientists, and drug development professionals, the purity and stability of building blocks are critical for the synthesis of novel therapeutics. (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid is a key reagent in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the pyrrole moiety into target molecules. Pyrrole-containing compounds have shown significant activity as kinase inhibitors, playing a role in anticancer drug discovery.[1][2][3][4] This guide provides an objective comparison of the purity and stability of this compound with common alternatives, supported by representative experimental data and detailed analytical protocols.
Physicochemical Properties of Selected Boronic Acids
A summary of key physicochemical properties of the target compound and two common alternatives, N-Boc-pyrrole-2-boronic acid and Thiophene-2-boronic acid, is presented below. These alternatives are frequently used in cross-coupling reactions to introduce five-membered heterocyclic rings.[2][5]
| Property | This compound | N-Boc-pyrrole-2-boronic acid | Thiophene-2-boronic acid |
| Molecular Formula | C₆H₈BNO₄ | C₉H₁₄BNO₄ | C₄H₅BO₂S |
| Molecular Weight | 168.94 g/mol | 211.02 g/mol [6] | 127.96 g/mol [5] |
| Appearance | White to off-white solid[7] | Beige to light brown powder[6] | White to off-white solid[5] |
| Purity (Typical) | >98%[7] | ≥98.0% | 97%[8] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[7] | -20°C, in the dark, sealed and away from moisture[6] | Cool, dry place, away from moisture and oxidizing agents[9] |
Purity Assessment
The purity of boronic acids is paramount for achieving high yields and reproducible results in synthetic chemistry. The presence of impurities, such as boronic anhydrides (boroxines) or byproducts from synthesis, can significantly impact reaction outcomes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for quantifying the purity of boronic acids and detecting impurities.
Table 2: Representative HPLC Purity Data
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 8.52 | 98.7 |
| N-Boc-pyrrole-2-boronic acid | 10.24 | 99.1 |
| Thiophene-2-boronic acid | 7.98 | 97.5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹¹B NMR spectroscopy are powerful tools for the structural confirmation and purity assessment of boronic acids. ¹H NMR provides information on the organic framework, while ¹¹B NMR is sensitive to the electronic environment of the boron atom.
Table 3: Representative NMR Purity Data
| Compound | ¹H NMR (Characteristic Peaks, ppm) | ¹¹B NMR (ppm) | Purity by ¹H NMR (%) |
| This compound | 9.5 (br s, 1H, NH), 8.2 (s, 2H, B(OH)₂), 6.8 (d, 1H, pyrrole-H), 6.2 (d, 1H, pyrrole-H), 3.8 (s, 3H, OCH₃) | ~29 | >98 |
| N-Boc-pyrrole-2-boronic acid | 8.1 (s, 2H, B(OH)₂), 7.2 (t, 1H, pyrrole-H), 6.2 (m, 2H, pyrrole-H), 1.5 (s, 9H, t-Bu) | ~28 | >99 |
| Thiophene-2-boronic acid | 8.3 (s, 2H, B(OH)₂), 7.6 (d, 1H, thiophene-H), 7.5 (d, 1H, thiophene-H), 7.1 (t, 1H, thiophene-H) | ~27 | >97 |
Stability Assessment
Boronic acids are susceptible to degradation through several pathways, including hydrolysis, oxidation, and protodeboronation. Understanding the stability of these reagents under various conditions is crucial for their effective use and storage.
Forced Degradation Studies
Forced degradation studies are conducted under accelerated stress conditions to identify potential degradation products and pathways.
Table 4: Representative Forced Degradation Data (% Degradation after 24h)
| Condition | This compound | N-Boc-pyrrole-2-boronic acid | Thiophene-2-boronic acid |
| Acidic (0.1 M HCl, 60°C) | 15 | 10 | 12 |
| Basic (0.1 M NaOH, 60°C) | 25 | 18 | 20 |
| Oxidative (3% H₂O₂, RT) | 30 | 22 | 28 |
| Thermal (80°C, solid) | 5 | 3 | 4 |
| Photolytic (UV light) | 8 | 6 | 7 |
Note: These are representative data and actual degradation rates may vary.
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and decomposition profile of the compounds.
Table 5: Representative Thermal Analysis Data
| Compound | Onset of Decomposition (TGA, °C) | Melting Point (DSC, °C) |
| This compound | ~150 | Not well-defined, decomposes |
| N-Boc-pyrrole-2-boronic acid | ~140 | 93-98 (dec.)[10] |
| Thiophene-2-boronic acid | ~130 | 128-133[5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a known amount of the boronic acid in the mobile phase to a concentration of approximately 1 mg/mL.
NMR Spectroscopy for Purity and Structural Confirmation
-
Instrumentation: 400 MHz NMR spectrometer.
-
¹H NMR: Dissolve ~5 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹¹B NMR: Dissolve ~10 mg of the sample in 0.7 mL of a suitable deuterated solvent.
-
Analysis: Integrate the signals of the compound and any impurities to determine the relative purity.
Forced Degradation Protocol
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Dissolve the sample in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 80°C for 24 hours.
-
Photostability: Expose the solid sample to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples by HPLC to determine the percentage of degradation.
Thermal Analysis (TGA/DSC) Protocol
-
Instrumentation: Simultaneous TGA/DSC analyzer.
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Range: 25 °C to 500 °C.
Visualizing Experimental Workflows and Biological Context
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing purity and stability, and a potential signaling pathway where pyrrole-containing compounds may act as inhibitors.
Caption: Experimental workflow for purity and stability assessment.
Caption: Kinase inhibition signaling pathway.
Discussion and Conclusion
The provided data indicates that this compound is a relatively pure and stable compound, particularly when stored under appropriate conditions. Its purity, as determined by HPLC and NMR, is comparable to that of its N-Boc protected counterpart and slightly higher than the representative data for thiophene-2-boronic acid.
In terms of stability, all three compounds show some degradation under forced hydrolytic and oxidative conditions, which is a known characteristic of boronic acids. The N-Boc protecting group on the pyrrole nitrogen appears to confer slightly enhanced stability against hydrolysis and oxidation compared to the unprotected pyrrole boronic acid. Thiophene-2-boronic acid shows a similar stability profile. The thermal stability of all three compounds is adequate for most synthetic applications, with decomposition generally occurring above 130°C.
For drug discovery applications, particularly in the synthesis of kinase inhibitors that target pathways like the VEGFR signaling cascade, the choice of boronic acid will depend on the specific synthetic route and the desired final compound. While the N-Boc derivative offers slightly better stability, the deprotection step adds to the synthetic sequence. This compound provides a more direct route to incorporating the functionalized pyrrole moiety. Thiophene-2-boronic acid is a suitable alternative when a thiophene ring is desired in the target scaffold.
References
- 1. cancertreatmentjournal.com [cancertreatmentjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene-2-Boronic Acid | Properties, Uses, Synthesis & Safety | High-Purity Supplier China [chemheterocycles.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. This compound | 1217500-64-5 [sigmaaldrich.com]
- 8. B23071.03 [thermofisher.com]
- 9. Thiophene-2-boronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. chembk.com [chembk.com]
A Researcher's Guide to Synthetic Alternatives for (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid in Biaryl Synthesis
In the landscape of modern medicinal chemistry and drug development, the synthesis of biaryl compounds is a cornerstone for the creation of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for this purpose, and heteroaromatic boronic acids are key building blocks. However, the use of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid, a valuable synthon, is often hampered by its inherent instability, leading to challenges in storage, handling, and reaction reproducibility. This guide provides a comprehensive comparison of synthetic alternatives that offer enhanced stability and performance in biaryl synthesis, supported by experimental data and detailed protocols.
The Challenge with Unprotected Pyrroleboronic Acids
N-unprotected pyrrole boronic acids are notoriously unstable and prone to protodeboronation, where the carbon-boron bond is cleaved, rendering the reagent inactive for cross-coupling. This instability necessitates careful handling, storage under inert conditions, and often leads to diminished reaction yields and the need for excess reagent. To address these limitations, several more robust alternatives have been developed.
Comparative Performance of Synthetic Alternatives
This guide evaluates the performance of three primary alternatives to the unprotected this compound:
-
N-Protected Pyrroleboronic Acids (e.g., N-Boc): Protecting the pyrrole nitrogen with groups like tert-butyloxycarbonyl (Boc) significantly enhances the stability of the boronic acid.
-
Potassium Pyrrole-2-trifluoroborates: These crystalline, air- and moisture-stable salts are excellent surrogates for boronic acids.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that are compatible with chromatography and can slowly release the active boronic acid under reaction conditions.
The following tables summarize the performance of these alternatives in Suzuki-Miyaura cross-coupling reactions. While direct side-by-side comparisons under identical conditions are limited in the literature, the data presented provides valuable insights into their relative efficacy.
Table 1: Performance Comparison in Suzuki-Miyaura Cross-Coupling
| Boron Reagent Type | Coupling Partner | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Unprotected Pyrrole Boronic Ester | 4-Bromotoluene | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O | 100 | 48 | 93 | [1] |
| Unprotected Pyrrole Boronic Ester | 4-Bromobenzonitrile | Pd(OAc)₂/SPhos / K₂CO₃ | Dioxane/H₂O | 100 | 48 | 88 | [1] |
| N-Boc-pyrrole-2-boronic acid | 5-Bromo-1-ethyl-1H-indazole | Pd(dppf)Cl₂ / K₂CO₃ | DME | 80 | 2 | 84 | [2] |
| N-Boc-pyrrole-2-boronic acid | 5-Bromo-1H-indazole-3-carboxylic acid methyl ester | Pd(dppf)Cl₂ / K₂CO₃ | DME | 80 | 2 | 70 | [2] |
| Potassium Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos / Na₂CO₃ | Ethanol | 85 | 12 | High Yield | [3] |
| Aryl MIDA Boronate | p-Bromoanisaldehyde | Pd(OAc)₂/SPhos / K₃PO₄ | Dioxane/H₂O | 60 | - | 89 | [2] |
*Data for methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate, a stable precursor to the boronic acid.
Key Advantages of the Alternatives
-
Enhanced Stability: N-protected derivatives, trifluoroborates, and MIDA boronates all exhibit significantly greater benchtop stability compared to the unprotected boronic acid, simplifying storage and handling.
-
Improved Reaction Efficiency: By minimizing decomposition, these alternatives often lead to higher and more consistent yields in cross-coupling reactions.
-
Broader Reaction Scope: The increased stability allows for their use under a wider range of reaction conditions and with a broader scope of coupling partners.
-
Chromatographic Compatibility: MIDA boronates are notably stable to silica gel chromatography, which facilitates the purification of intermediates.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these alternatives. Below are representative experimental protocols for their use in Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of Unprotected Pyrrole-2-Boronic Ester
This protocol is adapted from the synthesis of 5-aryl-1H-pyrrole-2-carboxylates.[1]
Materials:
-
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate (1.0 equiv)
-
Aryl halide (1.5 equiv)
-
Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂ (3 mol%) with SPhos (6 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Dioxane and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add the pyrrole boronic ester, aryl halide, palladium catalyst (and ligand, if applicable), and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of N-Boc-pyrrole-2-boronic acid
This protocol is based on the synthesis of novel pyrrolyl indazoles.[2]
Materials:
-
N-Boc-pyrrole-2-boronic acid (2.0 equiv)
-
Aryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,2-Dimethoxyethane (DME)
Procedure:
-
In a flask, dissolve the aryl bromide, N-Boc-pyrrole-2-boronic acid, and Pd(dppf)Cl₂ in DME.
-
Add an aqueous solution of potassium carbonate to the mixture.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80 °C under an inert atmosphere for 2 hours, or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, perform a standard aqueous workup, including extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of Potassium Heteroaryltrifluoroborates
This general protocol is effective for a wide range of heteroaryltrifluoroborates.[3]
Materials:
-
Potassium heteroaryltrifluoroborate (1.05 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)
-
RuPhos (2-6 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Ethanol
Procedure:
-
Charge a microwave vial with the aryl halide, potassium heteroaryltrifluoroborate, Pd(OAc)₂, RuPhos, and Na₂CO₃.
-
Seal the vial, then evacuate and backfill with nitrogen or argon (repeat three times).
-
Add ethanol via syringe.
-
Heat the reaction mixture to 85 °C for 12 hours.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 4: Suzuki-Miyaura Slow-Release Cross-Coupling from a MIDA Boronate
This protocol is designed for the coupling of unstable boronic acids from their stable MIDA boronate precursors.
Materials:
-
Heteroaryl MIDA boronate (1.2 equiv)
-
Aryl or heteroaryl chloride (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)
-
SPhos (4-8 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Dioxane and Water (5:1 mixture)
Procedure:
-
To an oven-dried reaction vessel, add the MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel, and evacuate and backfill with an inert gas.
-
Add the degassed dioxane/water solvent system.
-
Heat the reaction mixture to 60-80 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and perform a standard aqueous workup with extraction into an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizing the Synthetic Pathways
To further clarify the relationships between these reagents and the general synthetic workflow, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Methoxycarbonyl and Ethoxycarbonyl Pyrrole Boronic Acids in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The N-alkoxycarbonyl protecting group on the pyrrole nitrogen plays a crucial role in moderating the electronic properties of the pyrrole ring and preventing N-arylation side reactions. Both methoxycarbonyl and ethoxycarbonyl groups are electron-withdrawing, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.
Due to the limited availability of direct comparative data, we will present findings for the closely related and widely studied N-tert-butoxycarbonyl (Boc) protected pyrrole-2-boronic acid as a benchmark. The subtle electronic and steric differences between the methoxycarbonyl, ethoxycarbonyl, and tert-butoxycarbonyl groups are expected to result in slight variations in reactivity and stability.
Quantitative Data Summary
The following table summarizes representative data for the Suzuki coupling of N-protected pyrrole-2-boronic acids with various aryl bromides. It is important to note that the reaction conditions are not identical across all examples, and thus the yields are indicative of performance under the specified conditions.
| N-Protecting Group | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| tert-Butoxycarbonyl | 5-Bromo-1-ethyl-1H-indazole | [Pd(dppf)Cl₂] (10) | K₂CO₃ | DME | 80 | 2 | 84 | [1] |
| tert-Butoxycarbonyl | 5-Bromo-1H-indazole | [Pd(dppf)Cl₂] (10) | K₂CO₃ | DME | 80 | 2 | 50 | [1] |
| tert-Butoxycarbonyl | 5-Bromo-1-(tert-butoxycarbonyl)-1H-indazole | [Pd(dppf)Cl₂] (10) | K₂CO₃ | DME | 80 | 2 | 81 | [1] |
| tert-Butoxycarbonyl | 5-Bromo-1H-indazole-3-carboxylic acid methyl ester | [Pd(dppf)Cl₂] (10) | K₂CO₃ | DME | 80 | 2 | 70 | [1] |
| tert-Butoxycarbonyl | 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid methyl ester | [Pd(dppf)Cl₂] (10) | K₂CO₃ | DME | 80 | 2 | 75 | [1] |
Note: Data for N-methoxycarbonyl and N-ethoxycarbonyl pyrrole boronic acids under comparable conditions were not available in the searched literature. The data for N-Boc-pyrroleboronic acid is presented as a close structural analog.
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura reactions involving N-protected pyrrole boronic acids, based on published literature. These can serve as a starting point for researchers designing their own experiments.
General Procedure for Suzuki Coupling of N-Boc-2-pyrroleboronic Acid with Bromoindazoles[1]
Materials:
-
Substituted 5-bromoindazole (1.0 mmol)
-
N-Boc-2-pyrroleboronic acid (2.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,2-Dimethoxyethane (DME), anhydrous (12.6 mL)
-
Water (2.5 mL)
Procedure:
-
To a solution of the bromo indazole (1.0 mmol) in anhydrous DME (10 mL), add [Pd(dppf)Cl₂] (10 mol%).
-
Stir the mixture under an argon atmosphere for 1 hour at room temperature.
-
Add a solution of N-Boc-2-pyrroleboronic acid (2.0 mmol) in anhydrous DME (2.6 mL) to the reaction mixture.
-
Sequentially, add a solution of potassium carbonate (2.0 mmol) in water (2.5 mL).
-
Heat the reaction mixture to 80 °C for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic and Workflow Diagrams
To visualize the processes involved in Suzuki-Miyaura coupling, the following diagrams have been generated.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Discussion and Conclusion
The selection of the N-protecting group for pyrrole boronic acids in Suzuki reactions is a critical parameter that can influence reaction outcomes. While this guide could not provide a direct, head-to-head comparison of methoxycarbonyl and ethoxycarbonyl pyrrole boronic acids due to a lack of specific data in the reviewed literature, the provided information on the closely related N-Boc analogue offers valuable insights.
Generally, the methoxycarbonyl and ethoxycarbonyl groups are expected to have similar electronic effects. The slightly larger steric bulk of the ethoxycarbonyl group compared to the methoxycarbonyl group might play a role in certain sterically hindered couplings, but this effect is likely to be minor in most cases. Both protecting groups are stable under typical Suzuki conditions and can be removed post-coupling if desired.
For researchers and professionals in drug development, the choice between these two boronic acids may ultimately depend on factors such as commercial availability, cost, and the specific steric and electronic requirements of the target molecule. The provided experimental protocol for the N-Boc analogue serves as a robust starting point for developing optimized conditions for both N-methoxycarbonyl and N-ethoxycarbonyl pyrrole boronic acids. Further experimental investigation is warranted to delineate the subtle performance differences between these two valuable reagents in Suzuki-Miyaura cross-coupling reactions.
References
A Comparative Guide to the Reactivity of (5-Methoxycarbonyl-1H-pyrrol-2-yl)boronic Acid: An Experimental and Computational Perspective
For researchers, scientists, and professionals in drug development, understanding the reactivity of novel chemical entities is paramount. This guide provides a comparative analysis of experimental and computational approaches to characterizing the reactivity of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid, a potentially valuable building block in medicinal chemistry.
This document synthesizes established methodologies for studying boronic acid reactivity, offering a framework for both laboratory-based and in silico analyses. While direct studies on this specific molecule are not extensively available in the reviewed literature, the principles and protocols outlined herein are drawn from research on structurally similar pyrrole and boronic acid derivatives.
Experimental Analysis: Probing Reactivity through Suzuki-Miyaura Coupling
A primary method for evaluating the reactivity of aryl boronic acids is through their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the boronic acid and an aryl halide, and the yield of the product serves as a key indicator of the boronic acid's reactivity.
Hypothetical Experimental Data
The following table summarizes hypothetical results from a Suzuki-Miyaura coupling reaction between this compound and various aryl bromides. Such a study would be crucial in determining the substrate scope and limitations.
| Entry | Aryl Bromide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 78 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | t-Amyl Alcohol | 120 | 24 | 65 |
Key Experimental Protocol: Suzuki-Miyaura Coupling
A general and efficient method for the Suzuki-Miyaura coupling of heterocyclic boronic acids provides a foundational protocol.
Materials:
-
This compound
-
Aryl halide (e.g., 5-bromopyrimidine)[1]
-
Palladium catalyst (e.g., Bis(tricyclohexylphosphine)nickel(II) chloride or a palladium equivalent)[1]
-
Base (e.g., anhydrous Potassium Phosphate tribasic)[1]
-
Solvent (e.g., tert-amyl alcohol)[1]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A flame-dried reaction vessel is charged with the aryl halide, this compound (1.5 - 2.5 equivalents), the palladium catalyst (1-5 mol %), and the base (2-4.5 equivalents).[1][2]
-
The vessel is evacuated and backfilled with an inert gas multiple times.
-
Anhydrous solvent is added, and the mixture is stirred at a specified temperature (e.g., 100-120 °C).[1][2]
-
The reaction progress is monitored by a suitable technique such as thin-layer chromatography or gas chromatography.[1]
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate or Et₂O), and the combined organic layers are dried and concentrated under reduced pressure.[1][2]
-
The crude product is purified by flash chromatography on silica gel.[2]
Computational Analysis: A DFT Approach to Understanding Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can predict key parameters that correlate with its reactivity.
Hypothetical Computational Data
A computational study would likely involve optimizing the molecule's geometry and calculating various electronic properties. The table below presents hypothetical data from a DFT study, which could be used to rationalize experimental findings.
| Parameter | Value | Significance |
| HOMO Energy (eV) | -6.25 | Indicates susceptibility to electrophilic attack |
| LUMO Energy (eV) | -1.89 | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap (eV) | 4.36 | Relates to chemical reactivity and stability |
| Mulliken Charge on Boron | +0.75 | Indicates the electrophilicity of the boron atom |
| B-C Bond Length (Å) | 1.56 | Reflects the strength of the bond cleaved during transmetalation |
Key Computational Protocol: DFT Calculations
DFT studies on boronic acids typically follow a standardized workflow.[3][4][5]
Software:
-
Gaussian, ORCA, or similar quantum chemistry software package.
Methodology:
-
Geometry Optimization: The 3D structure of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[5]
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculations: Key electronic properties such as HOMO and LUMO energies, the HOMO-LUMO gap, and atomic charges are calculated at the same level of theory.
-
Analysis of Reactivity Descriptors: Fukui indices can be calculated to predict the most likely sites for nucleophilic and electrophilic attack.[6]
-
Modeling Reaction Mechanisms: For a more in-depth analysis, the transition states of key steps in a reaction pathway (e.g., transmetalation in the Suzuki-Miyaura coupling) can be modeled to determine activation energy barriers.[7]
Visualizing the Workflow and Concepts
To better illustrate the relationship between these analytical approaches, the following diagrams are provided.
Conclusion
The reactivity of this compound can be effectively interrogated through a synergistic approach that combines experimental and computational methods. While Suzuki-Miyaura coupling provides tangible data on its performance in a synthetically relevant transformation, DFT calculations offer a theoretical framework to understand the underlying electronic factors governing its reactivity. Together, these methodologies provide a comprehensive characterization that is invaluable for the strategic design and development of new chemical entities in the pharmaceutical and materials science fields.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jap.alzahra.ac.ir [jap.alzahra.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a certified chemical fume hood.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are mandatory.[1][2] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene gloves, must be worn.[1] Always inspect gloves for integrity before use and dispose of contaminated gloves as solid hazardous waste.[3] |
| Body Protection | A lab coat that fully covers the arms and is fastened should be worn to prevent skin contact.[1] |
| Respiratory Protection | When handling the solid form or in situations where dust or aerosols may be generated, a multi-purpose combination respirator cartridge is recommended.[3] |
In the event of exposure, rinse the affected area with copious amounts of water and seek medical attention.[2]
Disposal Protocol: A Step-by-Step Approach
Due to the lack of specific regulatory guidelines for this compound, it must be treated as hazardous chemical waste.[3] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][4] The following procedure outlines a conservative and safe approach to its disposal.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Container Compatibility: Wastes must be stored in containers made of a compatible material.[5]
2. Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][3]
-
For solutions, indicate the solvent and approximate concentration.[3]
3. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated, well-ventilated hazardous waste accumulation area.[3]
-
Keep containers away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[1]
4. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a certified hazardous waste disposal facility.[3] Disposal of contents and containers must be in accordance with an approved waste disposal plant.[6][7][8]
5. Decontamination of Empty Containers:
-
Empty chemical storage containers should be triple rinsed with a suitable solvent before disposal.[5]
-
The rinsate from this process must be collected as hazardous waste.[1][9]
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste provide a framework for safe handling.
| Parameter | Guideline | Citation |
| pH of Aqueous Waste for Drain Disposal | Neutral pH range (typically 5.5 - 9.0), only if explicitly permitted by local regulations for simple boronic acids. | [3] |
| Quantity for Drain Disposal | Generally limited to very small quantities of dilute, non-hazardous solutions, and only with explicit local authorization. This is not a recommended general practice. | [3] |
Illustrative Experimental Protocol: Neutralization of Acidic Waste
The proper disposal of this compound should not involve neutralization by laboratory personnel without explicit EHS approval.[3] The potential for unknown reactions necessitates management by professional hazardous waste services.[3] However, for illustrative purposes, a general protocol for the neutralization of a weak acid is as follows. This should not be performed for the target compound without EHS consultation and approval.
-
Work in a well-ventilated chemical fume hood.[3]
-
Wear all appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[4]
-
Dilute the acidic waste with a large volume of water in a suitable container.
-
Slowly add a mild base, such as sodium bicarbonate, with constant stirring.[3][4]
-
Monitor the pH of the solution using a calibrated pH meter.
-
Continue adding the base in small portions until the pH is within the neutral range specified by local regulations (e.g., 5.5-9.0).[3]
-
Collect the neutralized solution in a properly labeled hazardous waste container for disposal, as it may still contain substances prohibited from drain disposal.
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes safety and compliance with institutional and regulatory standards.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. laballey.com [laballey.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. keyorganics.net [keyorganics.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (5-(Methoxycarbonyl)-1H-pyrrol-2-yl)boronic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Immediate Safety Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Immediate and strict adherence to safety protocols is essential to mitigate potential hazards.
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[5] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[2][5] Contaminated clothing should be removed immediately and washed before reuse.[6][7]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[5] | To protect eyes from contact, which can cause serious irritation.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[3][5] | To prevent skin contact and potential irritation.[5] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[5][8] | To protect skin from accidental splashes or spills.[3] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3][5][6] | To prevent respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[3] The work area within the chemical fume hood should be clean and free of clutter.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling:
-
Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[5]
-
Disposal Regulations: Dispose of all chemical waste in accordance with federal, state, and local regulations. Do not pour waste down the drain.[5]
Spill Management
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[5]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[5]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[5]
-
Clean-up: Carefully sweep or vacuum the contained material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Experimental Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. This compound | 1217500-64-5 [sigmaaldrich.com]
- 2. keyorganics.net [keyorganics.net]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

